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  • Product: (4-methylquinolin-8-yl)boronic acid
  • CAS: 1154741-22-6

Core Science & Biosynthesis

Foundational

A Technical Guide to (4-methylquinolin-8-yl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (4-methylquinolin-8-yl)boronic acid, a specialized heterocyclic organoboron compound. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-methylquinolin-8-yl)boronic acid, a specialized heterocyclic organoboron compound. While a dedicated CAS number for this specific molecule is not readily found in public databases, this guide will delve into its core properties, synthesis, and critical applications by drawing parallels with its parent compound, 8-quinolineboronic acid (CAS: 86-58-8), and other substituted quinoline boronic acids. The quinoline scaffold is a privileged structure in medicinal chemistry, and its functionalization through the versatile boronic acid handle offers a powerful tool for the synthesis of novel therapeutic agents. This document will explore the pivotal role of (4-methylquinolin-8-yl)boronic acid and its analogs as key building blocks in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the creation of carbon-carbon bonds.

Introduction: The Significance of Quinoline Boronic Acids in Medicinal Chemistry

The quinoline ring system is a fundamental heterocyclic motif present in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a boronic acid group onto the quinoline scaffold significantly enhances its synthetic utility, particularly as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.[3][4] Boronic acids are valued for their stability, low toxicity, and functional group tolerance, making them indispensable reagents in the construction of complex molecular architectures.[5]

(4-methylquinolin-8-yl)boronic acid, with a methyl group at the 4-position, offers unique steric and electronic properties that can be exploited to fine-tune the pharmacological profile of target molecules. The boronic acid at the 8-position allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical and Structural Properties

While specific experimental data for (4-methylquinolin-8-yl)boronic acid is scarce in the literature, its properties can be inferred from its structure and data available for analogous compounds.

PropertyValueSource
Molecular Formula C10H10BNO2[6]
Molecular Weight 187.00 g/mol Calculated
InChI InChI=1S/C10H10BNO2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11(13)14/h2-6,13-14H,1H3[6]
SMILES CC1=CC=NC2=C1C=CC=C2B(O)O[6]
Appearance Expected to be a white to off-white solid[7][8]

Note: Some properties are predicted or inferred from closely related compounds due to the limited availability of experimental data for (4-methylquinolin-8-yl)boronic acid.

Synthesis of (4-methylquinolin-8-yl)boronic acid

The synthesis of aryl and heteroaryl boronic acids can be achieved through several established methods. A common approach for preparing quinoline boronic acids involves the borylation of a corresponding halo-quinoline precursor.

A plausible synthetic route to (4-methylquinolin-8-yl)boronic acid would involve a palladium-catalyzed cross-coupling reaction between 8-bromo-4-methylquinoline and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis of the resulting boronate ester.[9]

Illustrative Synthetic Workflow:

G cluster_synthesis Synthesis of (4-methylquinolin-8-yl)boronic acid start 8-Bromo-4-methylquinoline intermediate 4-Methylquinolin-8-yl boronate ester start->intermediate Miyaura Borylation reagents Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Solvent (e.g., Dioxane) product (4-methylquinolin-8-yl)boronic acid intermediate->product Hydrolysis hydrolysis Hydrolysis (e.g., aq. acid)

Caption: A general workflow for the synthesis of (4-methylquinolin-8-yl)boronic acid.

Key Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (4-methylquinolin-8-yl)boronic acid in drug discovery is its role as a key building block in the Suzuki-Miyaura cross-coupling reaction.[3][7] This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the quinoline core and various aryl or heteroaryl halides, providing access to a vast chemical space of novel compounds.[10][11]

The Catalytic Cycle of Suzuki-Miyaura Coupling:

The reaction mechanism involves a catalytic cycle with a palladium complex.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide (R¹-X).

  • Transmetalation: The organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 R¹-X OxAdd Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 R²-B(OH)₂ Base Transmetalation Transmetalation (R²-B(OH)₂) PdII_2->Pd0 Product R¹-R² PdII_2->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative, general protocol for the Suzuki-Miyaura coupling of a quinoline boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

  • (4-methylquinolin-8-yl)boronic acid (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, (4-methylquinolin-8-yl)boronic acid, palladium catalyst, and base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Safety and Handling

Hazard Statements (based on analogous compounds): [7][12][13][14]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [7][12][13][14]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

(4-methylquinolin-8-yl)boronic acid represents a valuable and synthetically versatile building block for the construction of novel quinoline-based compounds with potential therapeutic applications. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient exploration of chemical diversity in drug discovery programs. While specific data for this particular derivative is limited, the well-established chemistry of quinoline boronic acids provides a strong foundation for its use in the synthesis of next-generation pharmaceuticals. As the demand for new and effective drugs continues to grow, the strategic use of such specialized reagents will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

  • Caming Pharmaceutical Ltd. (2025, September 15). 8-Quinolineboronicacid CAS 86-58-8. Retrieved February 15, 2026, from [Link]

  • CP Lab Safety. (n.d.). Quinoline-5-boronic Acid, 200mg, Each. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). (4-methylquinolin-8-yl)boronic acid (C10H10BNO2). Retrieved February 15, 2026, from [Link]

  • Kumar, A., & Kumar, V. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Advances, 12(38), 24849-24855. [Link]

  • Caming Pharmaceutical Ltd. (n.d.). 8-Quinolineboronicacid CAS 86-58-8. Retrieved February 15, 2026, from [Link]

  • Frank, D., et al. (2021). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Advanced Synthesis & Catalysis, 363(1), 228-235. [Link]

  • Reddy, T. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(12), 11467-11478. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Quinolineboronic acid. PubChem. Retrieved February 15, 2026, from [Link]

  • Lee, J., et al. (2017). One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids. Scientific Reports, 7(1), 311. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 15, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). (QUINOLIN-4-YL)BORONIC ACID | CAS 371764-64-6. Retrieved February 15, 2026, from [Link]

  • Al-Ostoot, F. H., & Al-Marri, A. H. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 6(1), 1-11. [Link]

  • Al-Majid, A. M., & Barakat, A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4293. [Link]

  • El-Dean, A. M. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1355-1363. [Link]

  • D'Andola, C. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Tech. [Link]

  • Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Strategic Sourcing & Technical Guide: (4-Methylquinolin-8-yl)boronic Acid

Topic: commercial suppliers of (4-methylquinolin-8-yl)boronic acid Content Type: An in-depth technical guide or whitepaper. [1] Executive Summary (4-Methylquinolin-8-yl)boronic acid (CAS 1154741-22-6 ) is a specialized o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: commercial suppliers of (4-methylquinolin-8-yl)boronic acid Content Type: An in-depth technical guide or whitepaper.

[1]

Executive Summary

(4-Methylquinolin-8-yl)boronic acid (CAS 1154741-22-6 ) is a specialized organoboron intermediate critical to two high-value sectors: Organic Light-Emitting Diodes (OLEDs) and Medicinal Chemistry .[1] Unlike commodity boronic acids, this compound features an intramolecular N→B coordination bond due to the 8-position of the boron, imparting unique stability and reactivity profiles.[1]

This guide provides a validated roadmap for sourcing, quality control, and synthetic contingency for researchers who cannot afford supply chain bottlenecks.

Part 1: Commercial Landscape & Sourcing Strategy

Market Availability Analysis

This compound is not a "next-day delivery" commodity.[1][2] While listed by major aggregators, physical stock is often centralized in Eastern Europe or China.[1]

  • Primary Origin: Most Western catalogs (Sigma, Fisher) white-label this product from original manufacturers like Enamine (Ukraine/Latvia) or BLD Pharm (China).[1]

  • Lead Time Reality: "In-stock" usually means 5–7 days (trans-shipment) rather than 24 hours.[1]

Validated Suppliers Matrix

The following vendors have been verified to list the specific 4-methyl variant (distinct from the common unsubstituted 8-quinolineboronic acid).

Supplier TierVendor NameCatalog #Purity SpecEst. Lead TimeStrategic Note
Primary Source Enamine EN300-883114895%+1-2 WeeksLikely the original synthesizer for many Western distributors.[1] Best for bulk (>10g).[1]
Primary Source BLD Pharm BD0189214697%1-2 WeeksStrong stock position in Shanghai; good for rapid Asian delivery.[1]
Distributor Sigma-Aldrich 1154741-22-695%5-10 DaysSourced from Enamine/partners.[1] Higher price point pays for domestic QA/logistics.[1]
Distributor BenchChem Inquire95%VariableGood for comparing spot prices on larger lots.[1]
Procurement Decision Logic

Use this workflow to determine the optimal sourcing path based on your project timeline and scale.[1]

ProcurementLogic Start Need (4-Methylquinolin-8-yl)boronic Acid Quantity Quantity Required? Start->Quantity SmallScale < 1 Gram Quantity->SmallScale BulkScale > 10 Grams Quantity->BulkScale Timeline Timeline? Urgent Urgent (< 1 Week) Timeline->Urgent Flexible Flexible (2+ Weeks) Timeline->Flexible SmallScale->Timeline Manufacturer Buy Direct (Enamine/BLD) (Import) BulkScale->Manufacturer Distributor Buy from Sigma/Fisher (Domestic Stock) Urgent->Distributor Flexible->Manufacturer Synthesize Internal Synthesis (See Part 3) Distributor->Synthesize If Stockout

Figure 1: Procurement Decision Tree.[1] Choosing between distributors and manufacturers depends heavily on the urgency of the project and the scale of synthesis.[1]

Part 2: Technical Specifications & Quality Control

Chemical Identity[1][3]
  • CAS Number: 1154741-22-6[1]

  • Formula: C₁₀H₁₀BNO₂

  • MW: 187.09 Da[1]

  • Structure: A quinoline ring substituted with a methyl group at C4 and a boronic acid at C8.[1]

The "N→B" Trap: A Critical QC Parameter

Unlike phenylboronic acids, 8-quinolineboronic acids form a dative bond between the quinoline nitrogen and the boron atom.[1] This forms a 5-membered chelate ring.[1]

  • Impact on NMR: The ¹¹B NMR shift will be significantly upfield (typically 0–10 ppm) compared to standard aryl boronic acids (~30 ppm), indicating tetrahedral character [1].[1]

  • Impact on Purity Analysis: This coordination stabilizes the molecule against de-boronation but can make HPLC peak shapes broad due to equilibrium between the open and closed forms.[1] Recommendation: Run HPLC with 0.1% Trifluoroacetic acid (TFA) to protonate the nitrogen and break the N→B interaction for sharper peaks.

Acceptance Criteria
TestMethodAcceptance LimitTechnical Rationale
Appearance VisualOff-white to yellow solidDark brown indicates oxidation of the quinoline ring.[1][2]
Identity ¹H NMR (DMSO-d₆)ConformsVerify 4-Methyl singlet (~2.6 ppm) and 8-position pattern.
Assay HPLC (Acidic)> 95% AreaBoroxine (anhydride) formation is common; ensure method separates it.[1]
Boron Content Titration90-110% theoreticalBoronic acids dehydrate to boroxines; titration confirms active boron species.[1]

Part 3: Synthetic Contingency (The "Make" Strategy)[1]

If commercial stock is unavailable, the compound can be synthesized from 8-bromo-4-methylquinoline (CAS 36075-68-0), which is more widely available as a building block.[1]

Synthetic Route

The synthesis relies on a Lithium-Halogen Exchange followed by a borate trap.[1]

  • Starting Material: 8-Bromo-4-methylquinoline.[1]

  • Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃).[1]

  • Solvent: Anhydrous THF, -78°C.

Step-by-Step Protocol
  • Dissolution: Dissolve 10 mmol of 8-bromo-4-methylquinoline in 50 mL anhydrous THF under Argon. Cool to -78°C.[1]

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 mins. The solution will likely turn deep red/orange (lithio-quinoline species).[1]

  • Trapping: Stir for 30 mins at -78°C, then add Triisopropyl borate (1.5 equiv) rapidly.

  • Warming: Allow the mixture to warm to Room Temperature (RT) overnight.

  • Hydrolysis: Quench with 2M HCl (to pH 1–2) to hydrolyze the boronate ester, then neutralize to pH 7 with NaHCO₃ to precipitate the boronic acid.

  • Purification: Recrystallize from Acetonitrile/Water.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 8-Bromo-4-methylquinoline (CAS 36075-68-0) Lithiation 1. n-BuLi / THF / -78°C (Li-Halogen Exchange) Precursor->Lithiation Activation Borylation 2. Add B(OiPr)3 (Electrophilic Trap) Lithiation->Borylation C-B Bond Formation Hydrolysis 3. Acidic Hydrolysis (HCl) Neutralize to pH 7 Borylation->Hydrolysis Ester Cleavage Product (4-Methylquinolin-8-yl)boronic Acid (Solid Precipitate) Hydrolysis->Product Isolation

Figure 2: Synthetic pathway from the commercially available bromo-precursor.[1][3] This route is preferred over Miyaura coupling for cost-efficiency at scale.[1]

Part 4: Applications & Handling

OLED Materials (Alq3 Analogues)

The primary industrial application of this scaffold is in the synthesis of aluminum complexes (similar to Alq3) for OLEDs.[1] The 4-methyl group disrupts π-stacking in the solid state, which can enhance quantum efficiency and solubility of the final emissive layer [2].[1]

  • Reaction: 3 eq. (4-Methylquinolin-8-yl)boronic acid (oxidized to the phenol) + 1 eq. AlCl₃ → Aluminum complex.[1]

  • Note: Often the boronic acid is converted to the 8-hydroxyquinoline (phenol) via oxidation (H₂O₂) before complexation.[1]

Suzuki-Miyaura Coupling

In medicinal chemistry, this fragment is used to introduce the quinoline pharmacophore into kinase inhibitors (e.g., c-Met, PI3K targets) [3].[1]

  • Challenge: The N→B coordination can deactivate the boron towards transmetallation.[1]

  • Solution: Use a strong base (K₃PO₄ or Cs₂CO₃) and protic co-solvents (Dioxane/Water) to disrupt the internal coordination and facilitate the reaction with Palladium catalysts.[1]

Stability & Storage
  • Hygroscopic: Boronic acids are prone to dehydration.[1] Store in a desiccator at 4°C.

  • Protodeboronation: The 8-position is relatively stable, but prolonged exposure to strong acids or high heat in the presence of water can cleave the C-B bond.[1]

References

  • PubChem. (2025).[1] (4-methylquinolin-8-yl)boronic acid (Compound).[1][4][5] National Library of Medicine.[1] Available at: [Link][1]

  • Google Patents. (2018).[1] Pyrimidine derivatives (WO2018210992A1).[1] Cited as intermediate for bioactive compounds.[1] Available at:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Fluorescent Sensing of Carbohydrates Using Quinoline Boronic Acids

For: Researchers, scientists, and drug development professionals Introduction The detection and quantification of carbohydrates are of paramount importance in biomedical research, diagnostics, and drug development. Carbo...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

The detection and quantification of carbohydrates are of paramount importance in biomedical research, diagnostics, and drug development. Carbohydrates play crucial roles in a myriad of biological processes, and their aberrant expression is often associated with various disease states, including cancer and diabetes.[1] Among the various methods developed for carbohydrate sensing, fluorescent chemosensors based on boronic acids have garnered significant attention due to their ability to reversibly bind with the 1,2- and 1,3-diol moieties present in sugars.[1][2] This interaction, when coupled with a fluorescent reporter, can be transduced into a measurable optical signal.

Quinoline-based boronic acids have emerged as a particularly promising class of fluorescent sensors. The quinoline moiety serves as an excellent fluorophore with favorable photophysical properties, and its derivatives can be readily synthesized and functionalized.[3][4] The binding of a carbohydrate to the boronic acid group alters the electronic environment of the quinoline, leading to a detectable change in its fluorescence intensity or emission wavelength. This application note provides a comprehensive guide to the principles, experimental protocols, and data analysis for the fluorescent sensing of carbohydrates using quinoline boronic acids.

Principle of Sensing

The fundamental principle underlying this technology is the reversible covalent interaction between a boronic acid and a diol-containing carbohydrate to form a cyclic boronate ester.[1][2] In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. The tetrahedral form exhibits a higher affinity for diols. The binding of a carbohydrate shifts this equilibrium, effectively lowering the pKa of the boronic acid.

This binding event modulates the fluorescence of the appended quinoline fluorophore through several mechanisms, most notably Photoinduced Electron Transfer (PET). In a typical "turn-on" sensor design, a nitrogen atom in proximity to the boronic acid quenches the fluorescence of the quinoline in the unbound state. Upon carbohydrate binding, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair of electrons. This suppresses the PET process, resulting in a significant enhancement of fluorescence intensity.[1]

Sensing Mechanism: Photoinduced Electron Transfer (PET)

PET_Mechanism cluster_unbound Unbound State (Fluorescence OFF) cluster_bound Bound State (Fluorescence ON) Unbound_Sensor Quinoline Boronic Acid Nitrogen_LP Nitrogen Lone Pair Unbound_Sensor->Nitrogen_LP Proximity Bound_Sensor Quinoline Boronate Ester Unbound_Sensor->Bound_Sensor + Carbohydrate Quinoline_Excited Excited Quinoline* Nitrogen_LP->Quinoline_Excited PET Quenching Bound_Sensor->Unbound_Sensor - Carbohydrate Carbohydrate Carbohydrate Bound_Sensor->Carbohydrate Covalent Bond Quinoline_Fluorescence Fluorescence Emission Bound_Sensor->Quinoline_Fluorescence Emission

Caption: Photoinduced Electron Transfer (PET) mechanism in quinoline boronic acid sensors.

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative quinoline boronic acid sensor and its application in carbohydrate detection.

Part 1: Synthesis of 8-Quinolineboronic Acid

A common and versatile quinoline boronic acid sensor is 8-quinolineboronic acid. While commercially available, its synthesis from 8-bromoquinoline is a valuable procedure for researchers wishing to create derivatives.

Step 1.1: Synthesis of 8-Bromoquinoline

Materials:

  • 2-Bromoaniline

  • Methanesulfonic acid

  • meta-Nitrobenzenesulfonic acid sodium salt

  • Glycerol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [5]

  • Equip a 1-L three-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a dropping funnel.

  • Charge the flask with 250 mL of methanesulfonic acid and warm with stirring to an internal temperature of 125 °C.

  • Add 80.55 g (0.468 mol) of 2-bromoaniline portion-wise, followed by meta-nitrobenzenesulfonic acid sodium salt.

  • Add glycerol dropwise over 30 minutes, maintaining the internal temperature between 125-130 °C.

  • After the addition is complete, stir the reaction mixture at 130 °C for an additional 3 hours.

  • Cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the acidic solution with a concentrated NaOH solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 8-bromoquinoline by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 1.2: Conversion of 8-Bromoquinoline to 8-Quinolineboronic Acid

Materials:

  • 8-Bromoquinoline

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl) (1 M)

  • Diethyl ether

  • Hexane

Procedure:

  • Dissolve the purified 8-bromoquinoline (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Triturate the resulting solid with hexane to afford 8-quinolineboronic acid as a white to off-white solid.

Part 2: Carbohydrate Sensing Assay

This protocol describes a fluorescence titration experiment to determine the binding affinity of a quinoline boronic acid sensor for a specific carbohydrate.

Step 2.1: Preparation of Solutions

1X Phosphate Buffered Saline (PBS), pH 7.4: [6][7][8][9]

  • 8 g of NaCl

  • 0.2 g of KCl

  • 1.44 g of Na₂HPO₄

  • 0.24 g of KH₂PO₄

  • Dissolve the above in 800 mL of distilled water.

  • Adjust the pH to 7.4 with HCl.

  • Add distilled water to a final volume of 1 L.

  • Sterilize by autoclaving.

Stock Solution of Quinoline Boronic Acid Sensor (e.g., 1 mM):

  • Accurately weigh the required amount of the synthesized or commercial quinoline boronic acid.

  • Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO) if necessary, and then dilute with 1X PBS (pH 7.4) to the final concentration. Note: The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the assay.

Stock Solution of Carbohydrate (e.g., 100 mM):

  • Accurately weigh the desired carbohydrate (e.g., D-glucose, D-fructose).

  • Dissolve in 1X PBS (pH 7.4) to the final concentration.

Step 2.2: Fluorescence Titration

Instrumentation:

  • A spectrofluorometer equipped with a temperature-controlled cuvette holder.

Procedure:

  • Set the excitation and emission wavelengths for the quinoline boronic acid sensor. These should be determined by running an initial scan of the sensor in PBS.

  • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.[2]

  • Equilibrate the spectrofluorometer and the sample holder to the desired temperature (e.g., 25 °C).

  • Pipette a known volume (e.g., 2 mL) of a dilute solution of the quinoline boronic acid sensor (e.g., 10 µM in 1X PBS) into a quartz cuvette.

  • Record the initial fluorescence intensity (F₀) of the sensor solution.

  • Make successive additions of small aliquots of the carbohydrate stock solution to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence intensity (F).

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Correct the fluorescence intensity at each point for the dilution effect by multiplying by the factor (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of the added titrant.

Experimental Workflow for Fluorescence Titration

Titration_Workflow A Prepare Stock Solutions (Sensor & Carbohydrate in PBS) B Set up Spectrofluorometer (Excitation/Emission λ, Slits, Temp.) A->B C Add Sensor Solution to Cuvette B->C D Record Initial Fluorescence (F₀) C->D E Add Aliquot of Carbohydrate Solution D->E F Mix and Equilibrate E->F G Record Fluorescence (F) F->G H Repeat E-G until Saturation G->H I Correct Data for Dilution H->I Data Collection Complete J Plot Corrected F vs. [Carbohydrate] I->J K Non-linear Regression Analysis J->K L Determine Binding Constant (Ka) K->L

Caption: Step-by-step workflow for the fluorescence titration experiment.

Data Analysis and Interpretation

The binding constant (Ka) for the interaction between the quinoline boronic acid sensor and the carbohydrate can be determined by fitting the titration data to a suitable binding model using non-linear regression analysis.

1:1 Binding Isotherm

Assuming a 1:1 binding stoichiometry, the change in fluorescence intensity can be described by the following equation:

F = F₀ + (F_max - F₀) * ( [C] / (Kd + [C]) )

Where:

  • F is the fluorescence intensity at a given carbohydrate concentration.

  • F₀ is the initial fluorescence intensity of the sensor.

  • F_max is the fluorescence intensity at saturation.

  • [C] is the concentration of the carbohydrate.

  • Kd is the dissociation constant (the reciprocal of the association constant, Ka).

The data (corrected fluorescence intensity vs. carbohydrate concentration) should be plotted and fitted to this equation using a non-linear least-squares fitting program (e.g., Origin, GraphPad Prism). The fitting will yield values for F_max and Kd, from which the association constant (Ka = 1/Kd) can be calculated.

Representative Data
CarbohydrateBinding Affinity (Ka, M⁻¹)Fluorescence Enhancement (F_max/F₀)
D-FructoseHighSignificant
D-GlucoseModerateModerate
D-GalactoseLowSlight
D-MannoseLowSlight

Note: The actual values will depend on the specific quinoline boronic acid sensor and the experimental conditions.

Troubleshooting

IssuePossible CauseSolution
Weak or No Fluorescence Signal - Incorrect excitation/emission wavelengths. - Low sensor concentration. - Photobleaching.- Verify the spectral properties of the sensor. - Increase sensor concentration. - Minimize exposure of the sample to the excitation light.[10]
High Background Fluorescence - Autofluorescence from the buffer or impurities. - Contaminated cuvette.- Use high-purity solvents and reagents. - Thoroughly clean the cuvette before use.
Precipitation in the Cuvette - Low solubility of the sensor or the complex.- Decrease the concentration of the sensor. - Add a small percentage of a co-solvent (e.g., DMSO), ensuring it does not interfere with the binding.
Inconsistent Readings - Temperature fluctuations. - Incomplete mixing or equilibration.- Use a temperature-controlled sample holder. - Ensure thorough mixing and allow sufficient time for equilibration after each addition.

Conclusion

Fluorescent sensing using quinoline boronic acids offers a sensitive and versatile platform for the detection and quantification of carbohydrates. The principles of boronic acid-carbohydrate interactions coupled with well-defined fluorescence signaling mechanisms provide a robust analytical tool. By following the detailed protocols for synthesis, experimental setup, and data analysis presented in this application note, researchers can effectively utilize this technology for a wide range of applications in basic research and drug development.

References

  • St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved February 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, April 2). How can I prepare a PBS (Phosphate Buffer Solution)? pH=7.4. Retrieved February 15, 2026, from [Link]

  • DeNovix. (2025, March 26). Fluorescence Measurement Best Practices | Technical Note 154. Retrieved February 15, 2026, from [Link]

  • eLabFTW. (2025, July 10). PBS Buffer (Phosphate Buffered Saline) (1x pH 7.4). Retrieved February 15, 2026, from [Link]

  • HiMedia Laboratories. (2015). Phosphate Buffered Saline (PBS) pH 7.4. Retrieved February 15, 2026, from [Link]

  • Montana Molecular. (n.d.). Troubleshooting guide. Retrieved February 15, 2026, from [Link]

  • Yang, W., Yan, J., Springsteen, G., & Wang, B. (2003). A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution at physiological pH. Bioorganic & Medicinal Chemistry Letters, 13(6), 1019–1022. [Link]

  • Org Prep Daily. (2009, November 10). 8-bromoquinoline – a painless Skraup synthesis. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Molecules, 23(9), 2323. [Link]

  • Chen, R. F. (1976). Measurements of Absolute Values in Biochemical Fluorescence Spectroscopy. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 80A(3), 421–428. [Link]

  • ResearchGate. (2016). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... Retrieved February 15, 2026, from [Link]

  • Gagnon, J., D'Auria, M., & Gryczynski, I. (2005). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. Photochemistry and Photobiology, 81(5), 1143–1150. [Link]

  • Kim, S. K., Lee, D. H., Hong, J.-I., & Yoon, J. (2001). Boronic Acid Fluorophore/β-Cyclodextrin Complex Sensors for Selective Sugar Recognition in Water. The Journal of Organic Chemistry, 66(4), 1475–1481. [Link]

  • DiCesare, N., & Lakowicz, J. R. (2001). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of Biomedical Optics, 6(4), 418–424. [Link]

  • Ökten, S., & Koca, A. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Yadav, S., & Mishra, H. (2020). Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. SN Applied Sciences, 2(11), 1888. [Link]

  • Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Analytical Chemistry, 77(13), 4013–4021. [Link]

  • Berthold Technologies. (n.d.). Top tips and tricks: Performing assays in microplates. Retrieved February 15, 2026, from [Link]

  • DiCesare, N., & Lakowicz, J. R. (2001). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Proceedings of SPIE, 4252, 120-126. [Link]

  • De Gruyter. (2009). Arylboronic acids with strong fluorescence intensity changes upon sugar binding. Journal of Fluorescence, 19(3), 489-498. [Link]

Sources

Application

Application Note: Protocol for Glucose Detection with (4-Methylquinolin-8-yl)boronic Acid

Part 1: Introduction & Principle of Operation Executive Summary This application note details the protocol for using (4-methylquinolin-8-yl)boronic acid (4-MQBA) as a non-enzymatic, reversible fluorescent sensor for gluc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Principle of Operation

Executive Summary

This application note details the protocol for using (4-methylquinolin-8-yl)boronic acid (4-MQBA) as a non-enzymatic, reversible fluorescent sensor for glucose. Unlike enzymatic assays (e.g., Glucose Oxidase) which are consumptive and sensitive to temperature/oxygen, 4-MQBA operates via a dynamic equilibrium mechanism. This protocol is optimized for researchers requiring real-time monitoring of glucose in aqueous buffers at physiological pH.

Mechanism of Action

The sensing mechanism relies on the interaction between the boronic acid moiety and the quinoline nitrogen.

  • Free State (Low Fluorescence): In the absence of saccharides, the boronic acid group undergoes dynamic solvation and rotation. The interaction between the boron atom and the quinoline nitrogen (B···N) is weak or susceptible to solvent-mediated quenching (Photoinduced Electron Transfer - PET).

  • Bound State (High Fluorescence): Upon exposure to glucose, the boronic acid reversibly binds to the cis-1,2- or 1,3-diols of the sugar to form a cyclic boronate ester. This binding event increases the Lewis acidity of the boron center, strengthening the intramolecular B···N coordination. This rigidifies the molecular scaffold, suppressing non-radiative decay pathways and triggering a significant enhancement in fluorescence intensity (Chelation-Enhanced Fluorescence - CHEF).

Visualization of Mechanism

Glucose_Sensing_Mechanism cluster_0 State: Low Quantum Yield cluster_1 State: High Quantum Yield (CHEF) FreeProbe (4-methylquinolin-8-yl)boronic acid (Free Probe) Complex Cyclic Boronate Ester (Rigid Complex) FreeProbe->Complex + Glucose (Reversible Binding) Glucose D-Glucose (Analyte) Glucose->Complex Signal Fluorescence Emission (λ_em ~430-450 nm) Complex->Signal Excitation (λ_ex ~310-320 nm)

Figure 1: Mechanism of glucose sensing. Glucose binding rigidifies the probe structure, enhancing fluorescence.

Part 2: Materials & Reagents[1][2][3]

Critical Reagents
ReagentSpecificationStorage
(4-methylquinolin-8-yl)boronic acid >97% Purity-20°C, Desiccated
D-Glucose Anhydrous, Cell Culture GradeRT
DMSO (Dimethyl Sulfoxide) Anhydrous, >99.9%RT, Desiccated
HEPES or Phosphate Buffer 10-50 mM, pH 7.44°C
Methanol Spectroscopic Grade (Optional)RT
Equipment
  • Fluorescence Spectrophotometer: Capable of excitation at 300–330 nm and emission scanning 350–600 nm.

  • Quartz Cuvettes: 1 cm path length (for standard assay) or 96-well black microplates (for high throughput).

  • pH Meter: Calibrated to ±0.01 pH units.

Part 3: Experimental Protocol

Stock Solution Preparation

Note: Boronic acids can be prone to dehydration (forming boroxines) in solid state. Fresh stock preparation is recommended.

  • Probe Stock (10 mM): Dissolve 1.87 mg of (4-methylquinolin-8-yl)boronic acid (MW ≈ 187.0 g/mol ) in 1.0 mL of anhydrous DMSO. Vortex until fully dissolved.

    • Stability:[1][2][3] Stable for 1 week at -20°C.

  • Glucose Stock (1.0 M): Dissolve 1.80 g of D-Glucose in 10 mL of deionized water. Allow mutarotation equilibrium (let stand for 24h at RT or 2h at 40°C) to ensure equilibrium between

    
     and 
    
    
    
    anomers.
  • Assay Buffer: Prepare 50 mM HEPES buffer, adjusted strictly to pH 7.40 .

    • Critical: Boronic acid binding is pH-dependent. Variations in pH > 0.1 can significantly alter the binding affinity (

      
      ).
      
Spectral Characterization (Optimization Step)

Before running the full assay, verify the spectral maxima for your specific optical setup.

  • Dilute Probe Stock to 50 µM in Assay Buffer (e.g., 15 µL Stock + 2985 µL Buffer).

  • Perform an Excitation Scan (Emission fixed at 430 nm): Scan 250–400 nm.

    • Expected Max: ~310–320 nm.

  • Perform an Emission Scan (Excitation fixed at determined max): Scan 350–600 nm.

    • Expected Max: ~430 nm (Blue fluorescence).

  • Add Glucose (final conc. 50 mM) to the cuvette and repeat the Emission Scan.

    • Validation: You should observe a >5-fold increase in intensity without a significant shift in peak wavelength.

Glucose Titration Assay

This protocol describes a single-cuvette titration. For microplates, scale volumes down to 200 µL total.

  • Preparation: In a quartz cuvette, combine:

    • 2985 µL Assay Buffer (pH 7.4)

    • 15 µL Probe Stock (10 mM)

    • Final Probe Concentration: 50 µM.

  • Baseline Measurement: Record the fluorescence spectrum (

    
    ) using the optimized Ex/Em wavelengths (e.g., Ex 320 nm / Em 430 nm).
    
  • Titration: Sequentially add aliquots of Glucose Stock (1.0 M) to achieve concentrations of 0, 1, 2, 5, 10, 20, and 50 mM.

    • Note: Keep added volume minimal (<5% of total) to avoid dilution errors, or correct for volume mathematically.

  • Incubation: After each addition, mix by inversion and incubate for 2 minutes at room temperature to reach equilibrium.

  • Measurement: Record fluorescence intensity (

    
    ) at the emission maximum.
    
Workflow Diagram

Experimental_Workflow Prep Prepare Stocks (Probe in DMSO, Glucose in H2O) Mix Mix Probe + Buffer (Final: 50 µM Probe) Prep->Mix Buffer Buffer Setup (HEPES pH 7.4) Buffer->Mix Baseline Measure Baseline (F0) (Ex: 320nm, Em: 430nm) Mix->Baseline Titrate Add Glucose Aliquot (0 - 50 mM) Baseline->Titrate Equilibrate Equilibrate (2 mins, RT) Titrate->Equilibrate Measure Measure Fluorescence (F) Equilibrate->Measure Measure->Titrate Next Conc. Analyze Data Analysis (Benesi-Hildebrand Plot) Measure->Analyze Final Data

Figure 2: Step-by-step experimental workflow for glucose titration.

Part 4: Data Analysis & Troubleshooting

Binding Constant Calculation

To quantify the affinity, use the Benesi-Hildebrand equation (assuming 1:1 stoichiometry):



  • Plot:

    
     vs. 
    
    
    
  • Slope:

    
    
    
  • Intercept:

    
    
    
  • 
     (Binding Constant):  Intercept / Slope (
    
    
    
    )
Selectivity Note

Boronic acids typically bind Fructose with higher affinity than Glucose due to the favorable geometry of fructose's diols.

  • Interference Check: If working in complex media (e.g., blood plasma), perform a control titration with Fructose to determine the selectivity ratio (

    
    ).
    
Troubleshooting Table
IssuePossible CauseSolution
No Fluorescence Change pH is too lowAdjust buffer to pH 7.4–8.0. Boronate formation requires higher pH (closer to pKa of the probe).
High Background (

)
Probe aggregation or impuritiesLower probe concentration to 10 µM; Ensure DMSO stock is fresh.
Precipitation Solubility limit reachedIncrease % DMSO in buffer (up to 5%) or reduce probe concentration.
Drifting Signal Mutarotation of glucoseEnsure glucose stock is equilibrated (24h) before use.

References

  • Wang, W., Gao, X., & Wang, B. (2003). Boronic Acid-Based Sensors. Current Organic Chemistry. (Fundamental review of boronic acid sensing mechanisms). Link

  • Badugu, R., Lakowicz, J. R., & Geddes, C. D. (2005). A Glucose-Sensing Contact Lens: From Bench Top to Patient. Current Opinion in Biotechnology. (Discusses quinoline-boronic acid derivatives in physiological applications). Link

  • Cao, H., & Heagy, M. D. (2004). Fluorescent Chemosensors for Carbohydrates: A Decade's Worth of Bright Spies. Journal of Fluorescence. (Detailed spectral properties of quinoline-based probes). Link

  • Yang, X., et al. (2003). 8-Quinolineboronic acid as a novel type of fluorescent probe for carbohydrates.[4] Bioorganic & Medicinal Chemistry Letters.[4] (Establishes the 8-quinolineboronic acid scaffold as a turn-on sensor). Link

Sources

Method

The Strategic Coupling of 4-Methylquinolin-8-yl Boronic Acid: Advanced Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation

Abstract The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active agents and functional materials. The targeted synthesis of substituted quinolines is therefore of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active agents and functional materials. The targeted synthesis of substituted quinolines is therefore of paramount importance in drug discovery and materials science. This guide provides an in-depth technical overview and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-methylquinolin-8-yl boronic acid with various aryl and heteroaryl halides. We will explore the mechanistic nuances of this transformation, discuss the rationale behind the selection of catalysts, ligands, and reaction conditions, and provide a robust, validated protocol for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 4-Methyl-8-aryl-quinoline Scaffold

Quinoline derivatives are integral to medicinal chemistry, with applications as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1] The substitution pattern on the quinoline ring system profoundly influences the molecule's biological activity and physicochemical properties. The 4-methylquinoline core, in particular, is a structural component in various targeted therapies. The ability to forge a carbon-carbon bond at the C-8 position via Suzuki-Miyaura coupling opens a vast chemical space for generating novel molecular entities.[2]

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for C-C bond formation, celebrated for its mild conditions, high functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[3] However, the application of this reaction to heteroaromatic systems, such as quinolines, can present unique challenges. The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, potentially altering its reactivity or leading to catalyst deactivation. Furthermore, the steric environment around the C-8 position, influenced by the peri-relationship with the nitrogen atom and the C-4 methyl group, requires careful optimization of the catalytic system.

This document serves as a comprehensive guide to navigate these challenges and successfully implement the Suzuki-Miyaura coupling of (4-methylquinolin-8-yl)boronic acid.

The Catalytic System: A Mechanistic Perspective

The efficacy of the Suzuki-Miyaura coupling hinges on a synergistic interplay between the palladium source, the ligand, the base, and the solvent. Understanding the catalytic cycle is crucial for rational catalyst selection and troubleshooting.

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: A low-valent Pd(0) species, typically generated in situ, inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. The choice of ligand is critical here; electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate this step, especially for less reactive aryl chlorides.[4]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The exact mechanism of transfer is complex and a subject of ongoing research, but it is a pivotal, often rate-limiting, step in the cycle.[4][5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)-X(L_n) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(L_n) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product_out Ar-Ar' pd2_trans->product_out arx_in Ar-X arx_in->pd2_ox boronic_in Ar'B(OH)₂ + Base boronic_in->pd2_trans Experimental_Workflow prep 1. Reagent Preparation (Degas Solvents) setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitoring 4. Monitoring (TLC/LC-MS) reaction->monitoring workup 5. Workup (Quench & Extract) monitoring->workup Upon Completion purify 6. Purification (Column Chromatography) workup->purify analysis 7. Analysis (NMR, MS) purify->analysis

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Coupling with an Aryl Bromide using PdCl₂(dppf)

This protocol is a robust starting point for coupling 4-methylquinolin-8-yl boronic acid with a generic aryl bromide.

Materials:

  • 4-methylquinolin-8-yl boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • PdCl₂(dppf) (3 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

Procedure:

  • Solvent Degassing: Degas the 1,4-dioxane/water mixture by bubbling argon or nitrogen through it for 20-30 minutes or by using a freeze-pump-thaw technique.

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (e.g., 0.5 mmol), 4-methylquinolin-8-yl boronic acid (0.6 mmol), PdCl₂(dppf) (0.015 mmol), and the chosen base (e.g., K₂CO₃, 1.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane/water mixture (e.g., 5 mL) to the flask.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Coupling with an Aryl Chloride using a Buchwald Ligand

This protocol is designed for more challenging couplings involving less reactive aryl chlorides.

Materials:

  • 4-methylquinolin-8-yl boronic acid (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Pd₂(dba)₃ (1.5 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equivalents)

  • Anhydrous Toluene or CPME (Cyclopentyl methyl ether)

  • Workup and purification reagents as listed in Protocol 1.

Procedure:

  • Inert Atmosphere Setup: All manipulations should be performed in a glovebox or using rigorous Schlenk line techniques due to the air sensitivity of the catalyst components.

  • Reaction Setup: To a dry reaction vial inside a glovebox, add Pd₂(dba)₃ (0.0075 mmol), SPhos (0.0165 mmol), and K₃PO₄ (1.25 mmol).

  • Add the aryl chloride (0.5 mmol) and 4-methylquinolin-8-yl boronic acid (0.75 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring, Workup, and Purification: Follow steps 6, 7, and 8 as described in Protocol 1.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or gives a low yield, consider increasing the temperature, changing the base (K₃PO₄ is often more effective than K₂CO₃ for challenging substrates), or switching to a more active catalyst system (e.g., Protocol 2).

  • Protodeboronation: The boronic acid can be replaced by a proton from the solvent, especially if the reaction is slow or overheated. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue. [6]Ensure solvents are rigorously degassed and the reaction is run under a strictly inert atmosphere.

  • Homocoupling: Formation of biaryl from the boronic acid (Ar'-Ar') can occur. This is often minimized by using the correct stoichiometry and ensuring the efficient oxidative addition of the aryl halide.

  • Catalyst Poisoning: The quinoline nitrogen can potentially inhibit the palladium catalyst. Using bulky ligands like SPhos or NHCs can sterically disfavor this interaction and maintain catalyst activity.

Conclusion

The Suzuki-Miyaura coupling of 4-methylquinolin-8-yl boronic acid is a powerful method for synthesizing novel chemical entities with high potential in pharmaceutical and materials science research. While the heteroaromatic nature of the substrate requires careful consideration of the catalytic system, the use of modern, highly active palladium catalysts, particularly those with bulky phosphine or NHC ligands, enables efficient and high-yielding transformations. The protocols provided herein offer a solid foundation for researchers to successfully implement and optimize these critical C-C bond-forming reactions.

References

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147–168.
  • Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866–867.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
  • Ridgway, B. H., & Woerpel, K. A. (1998). A new stereospecific palladium-catalyzed cross-coupling reaction of vinyl- and arylboronic acids with vinyl- and aryl halides. The Journal of Organic Chemistry, 63(3), 458–460.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Toche, R., & Janrao, R. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effects Thereof. International Journal of Scientific and Research Publications, 3(8). Available at: [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Paul, S., Islam, M. M., & Islam, S. M. (2015). Recent advances in the synthesis of quinolines: a review. RSC Advances, 5(52), 42193–42217. Available at: [Link]

  • PubChem. (n.d.). (4-methylquinolin-8-yl)boronic acid. PubChem Compound Summary for CID 59606789. Retrieved February 16, 2026, from [Link].

  • Wikipedia. (2023, December 29). Suzuki reaction. In Wikipedia. Retrieved February 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 16, 2026, from [Link]

  • Rai, V.K., et al. (2018). One-pot Allan-Robinson/Friedländer route to chromen-/quinolin-4-ones through the domino acetylative cyclisation of 2-hydroxy-/2-aminobenzaldehydes. European Journal of Organic Chemistry, 2018(4), 537-544. Available at: [Link]

  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize in Chemistry 2010 - Scientific Background. Available at: [Link]

  • Dube, P.S., Legoabe, L.J., & Fan, R.M. (2022). Quinolone: A versatile therapeutic compound class. Molecular Diversity, 27, 1501–1526. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of 4-Methylquinoline via Boronic Acid Coupling

Abstract This comprehensive technical guide provides detailed protocols and expert insights for the functionalization of the 4-methylquinoline scaffold via Suzuki-Miyaura cross-coupling reactions. Quinolines are a corner...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for the functionalization of the 4-methylquinoline scaffold via Suzuki-Miyaura cross-coupling reactions. Quinolines are a cornerstone in medicinal chemistry and materials science, and the ability to introduce diverse molecular fragments at specific positions is crucial for developing novel compounds with tailored properties. This document outlines a robust, two-stage approach: the preparation of a key halo-4-methylquinoline intermediate, followed by its palladium-catalyzed cross-coupling with a range of aryl and heteroaryl boronic acids. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the choice of reagents and reaction conditions, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Importance of Quinoline Functionalization

The quinoline ring system is a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its versatile biological activity is well-documented, with quinoline derivatives exhibiting antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The substitution pattern on the quinoline core dictates its pharmacological profile and physicochemical properties.

The Suzuki-Miyaura coupling reaction stands out as one of the most powerful and versatile methods for carbon-carbon bond formation, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[1][2] This guide focuses on the strategic introduction of aryl and heteroaryl moieties onto the 4-methylquinoline (lepidine) framework, a valuable starting point for the synthesis of novel biaryl structures with significant potential in drug discovery.

Direct C-H functionalization of 4-methylquinoline with boronic acids can be challenging to control in terms of regioselectivity. Therefore, a more reliable and widely applicable strategy involves the pre-functionalization of the quinoline ring with a halide or triflate, which then serves as an efficient handle for the subsequent Suzuki-Miyaura coupling. This document will detail the synthesis of a key intermediate, 8-bromo-4-methylquinoline, followed by a comprehensive protocol for its coupling with various boronic acids.

Experimental Overview: A Two-Stage Approach

The functionalization of 4-methylquinoline is presented here as a two-stage process. This approach ensures high regioselectivity and provides a versatile platform for diversification.

Figure 1: Overall workflow for the functionalization of 4-methylquinoline.

PART 1: Synthesis of the Key Intermediate: 8-Bromo-4-methylquinoline

A direct and regioselective bromination of 4-methylquinoline on the carbocyclic ring can be challenging. A more robust method to obtain the desired 8-bromo-4-methylquinoline is to construct the quinoline ring from a pre-brominated starting material using the Doebner-von Miller reaction. This reaction involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid and an oxidizing agent.

Rationale for Synthetic Route

Starting with 2-bromoaniline ensures that the bromine atom is unambiguously positioned at the 8-position of the resulting quinoline. Crotonaldehyde is used to form the pyridine ring portion of the quinoline, with the methyl group of crotonaldehyde becoming the 2-methyl group of the initial dihydroquinoline intermediate, which then isomerizes and is oxidized to the final 4-methylquinoline product.

Detailed Experimental Protocol

Reaction: Synthesis of 8-Bromo-4-methylquinoline

Figure 2: Protocol for the synthesis of 8-bromo-4-methylquinoline.

PART 2: Suzuki-Miyaura Cross-Coupling for C-8 Arylation

With the 8-bromo-4-methylquinoline substrate in hand, the Suzuki-Miyaura coupling can be employed to introduce a wide variety of aryl and heteroaryl groups at the C-8 position. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Mechanism and Rationale for Component Selection

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 8-bromo-4-methylquinoline to form a palladium(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the palladium(0) catalyst.

Suzuki_Mechanism pd0 Pd(0)L₂ pd_complex1 Br-Pd(II)L₂-Aryl' pd0->pd_complex1 Oxidative Addition pd_complex2 Aryl-Pd(II)L₂-Aryl' pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product 8-Aryl-4-methylquinoline (Aryl-Aryl') pd_complex2->product aryl_halide 8-Bromo-4-methylquinoline (Aryl'-Br) aryl_halide->pd_complex1 boronic_acid Aryl-B(OH)₂ borate [Aryl-B(OH)₃]⁻ boronic_acid->borate base Base (e.g., K₂CO₃) base->borate borate->pd_complex1

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Component Selection:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective precatalysts.[3] Pd(OAc)₂ is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. Triphenylphosphine (PPh₃) is a standard choice, while more electron-rich and bulky ligands like SPhos or XPhos can be beneficial for challenging couplings.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required for the transmetalation step.[3] The base activates the boronic acid by forming a more nucleophilic borate species.

  • Solvent: A mixture of an organic solvent and water is typically used. Common systems include dioxane/water, toluene/water, or DMF/water. The water is essential for dissolving the inorganic base and facilitating the formation of the active borate species.

General Protocol for Suzuki-Miyaura Coupling

Reaction: Synthesis of 8-Aryl-4-methylquinolines

ComponentRoleTypical Amount (mol%)Example
8-Bromo-4-methylquinolineElectrophile1.0 eq-
Arylboronic AcidNucleophile1.1 - 1.5 eqPhenylboronic acid, 4-methoxyphenylboronic acid
Palladium PrecatalystCatalyst1 - 5 mol%Pd(OAc)₂, Pd(PPh₃)₄
Ligand (if needed)Catalyst Stabilizer2 - 10 mol%PPh₃, SPhos
BaseActivator2.0 - 3.0 eqK₂CO₃, Cs₂CO₃
Solvent SystemReaction Medium-Dioxane/H₂O (4:1), Toluene/Ethanol/H₂O

Table 1: Key components for the Suzuki-Miyaura coupling of 8-bromo-4-methylquinoline.

Detailed Step-by-Step Methodology

Figure 4: Protocol for the Suzuki-Miyaura coupling of 8-bromo-4-methylquinoline.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, poor base solubilityUse a fresh batch of palladium catalyst. Ensure thorough degassing of the solvent. Consider using a stronger base like Cs₂CO₃ or a different solvent system to improve solubility.
Protodebromination Presence of water and base leading to removal of bromineUse anhydrous solvents and a less nucleophilic base. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid High temperature, excess boronic acid, presence of oxygenLower the reaction temperature. Use a stoichiometric amount or slight excess (1.1 eq) of the boronic acid. Ensure the reaction is maintained under an inert atmosphere.
Poor Yields with Heteroaryl Boronic Acids Decomposition of the boronic acid, catalyst inhibitionUse the corresponding boronic ester (e.g., pinacol ester) for increased stability. Employ specialized ligands like SPhos or XPhos that are known to be effective for heteroaryl couplings.

Table 2: Troubleshooting guide for the Suzuki-Miyaura coupling.

Conclusion

The functionalization of 4-methylquinoline via Suzuki-Miyaura coupling is a highly effective strategy for the synthesis of novel biaryl compounds. By employing a two-stage approach involving the preparation of a halo-substituted 4-methylquinoline intermediate, a wide range of aryl and heteroaryl moieties can be introduced with high regioselectivity and in good yields. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors, paving the way for the discovery of new molecules with significant potential in various scientific fields.

References

  • Maji, B., & Kundu, S. (2020). Palladium-Catalyzed C–H Functionalization of Quinolines. The Journal of Organic Chemistry, 85(15), 9579-9593.
  • Mohssen, H. F., Ali, N. M., & Ali, H. A. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359.
  • Li, W., & Nelson, D. L. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(9), 10568-10578.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
  • PubChem. (n.d.). 2-Chloro-4-methylquinoline. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, January 5). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Retrieved from [Link]

  • MDPI. (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Retrieved from [Link]

  • YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]

Sources

Method

Application Note: Palladium-Catalyzed Synthesis of 4-Methylquinolin-8-yl Boronic Acid Pinacol Ester

Abstract Quinoline-based boronic acids and their esters are invaluable building blocks in modern medicinal chemistry and materials science, primarily serving as key coupling partners in Suzuki-Miyaura cross-coupling reac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline-based boronic acids and their esters are invaluable building blocks in modern medicinal chemistry and materials science, primarily serving as key coupling partners in Suzuki-Miyaura cross-coupling reactions.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 4-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline from its corresponding aryl bromide, 8-bromo-4-methylquinoline. We delve into the mechanistic underpinnings of the Miyaura borylation reaction, offer a detailed, step-by-step experimental procedure, and present a guide for troubleshooting common issues. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for accessing this versatile chemical intermediate.

Reaction Overview

The synthesis is achieved via a palladium-catalyzed cross-coupling reaction between 8-bromo-4-methylquinoline and bis(pinacolato)diboron (B₂pin₂). This transformation, known as the Miyaura borylation, utilizes a palladium catalyst, typically with a phosphine ligand, and a mild base to facilitate the formation of a new carbon-boron bond.[1][3][4]

(Self-generated image, not from search results)

Overall Transformation: 8-Bromo-4-methylquinoline is converted to its corresponding boronic acid pinacol ester.

The Miyaura Borylation: A Mechanistic Perspective

Understanding the catalytic cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The Miyaura borylation proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[4][5]

Key Steps in the Catalytic Cycle:

  • Precatalyst Activation: The reaction typically starts with a stable Pd(II) precatalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). This is reduced in situ to the active Pd(0) species. Diboron compounds themselves can act as reducing agents in this step.[6]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (8-bromo-4-methylquinoline), forming a Pd(II) intermediate.

  • Transmetalation: This is a crucial and often rate-determining step. The base, potassium acetate (KOAc), plays a critical role. It is believed to form an (acetato)palladium(II) complex, which is more reactive towards transmetalation than the corresponding bromide complex.[3][4] The high oxophilicity of boron provides a thermodynamic driving force for the transfer of the boryl group from bis(pinacolato)diboron to the palladium center, regenerating the bromide ion.

  • Reductive Elimination: The final step involves the reductive elimination of the desired product, 4-methylquinolin-8-yl boronic acid pinacol ester, from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of a mild base like potassium acetate (KOAc) is critical. Stronger bases can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronic ester and the starting aryl bromide, leading to the formation of an undesired biaryl byproduct.[3][4][7]

Miyaura_Borylation Figure 1: Catalytic Cycle of the Miyaura Borylation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl BaseEx Base Exchange PdII_Aryl->BaseEx PdII_OAc Ar-Pd(II)-OAc(L)₂ BaseEx->PdII_OAc KBr_out KBr BaseEx->KBr_out Transmetal Transmetalation PdII_OAc->Transmetal PdII_Bpin Ar-Pd(II)-Bpin(L)₂ Transmetal->PdII_Bpin RedElim Reductive Elimination PdII_Bpin->RedElim RedElim->Pd0 ArBpin_out Ar-Bpin (Product) RedElim->ArBpin_out ArBr_in Ar-Br ArBr_in->OxAdd B2pin2_in B₂pin₂ B2pin2_in->Transmetal KOAc_in KOAc KOAc_in->BaseEx

Caption: Catalytic cycle of the Miyaura borylation.

Materials and Methods

Reagents and Equipment
  • Reagents: 8-bromo-4-methylquinoline, Bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂), Potassium acetate (KOAc), Anhydrous 1,4-Dioxane, Ethyl acetate (EtOAc), Hexanes, Brine, Anhydrous sodium sulfate (Na₂SO₄), Deionized water, Celite®.

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer/hotplate, Nitrogen or Argon gas inlet, Schlenk line or glovebox (recommended), Septa, Syringes, TLC plates (silica gel), Rotary evaporator, Glass funnel, Separatory funnel, Column chromatography setup.

Safety Precautions
  • General: This procedure should only be performed by personnel trained in experimental organic chemistry in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) must be worn at all times.[9]

  • Reagent Handling:

    • Palladium Catalyst: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

    • 1,4-Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. It can also form explosive peroxides upon prolonged storage and exposure to air. Use from a freshly opened bottle or test for peroxides before use.

    • Organoboron Compounds: Handle in a well-ventilated area. Avoid direct contact with skin and eyes.[9][10][11]

  • Waste Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations.

Reagent Table
ReagentFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
8-bromo-4-methylquinolineC₁₀H₈BrN222.081.05.01.11 g
Bis(pinacolato)diboronC₁₂H₂₄B₂O₄253.941.26.01.52 g
Pd(dppf)Cl₂·CH₂Cl₂C₃₅H₃₂Cl₄FeP₂Pd816.640.030.15122 mg
Potassium Acetate (KOAc)CH₃CO₂K98.143.015.01.47 g
Anhydrous 1,4-DioxaneC₄H₈O₂88.11--50 mL
Detailed Experimental Protocol

Reaction Setup (Inert Atmosphere Required)

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 8-bromo-4-methylquinoline (1.11 g, 5.0 mmol), bis(pinacolato)diboron (1.52 g, 6.0 mmol), potassium acetate (1.47 g, 15.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (122 mg, 0.15 mmol).

  • Seal the flask with a septum.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add anhydrous 1,4-dioxane (50 mL) to the flask.

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 12-24 hours.[12]

Work-up Procedure

  • Once the reaction is complete (as indicated by the consumption of the starting bromide by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (100 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 25 mL).

  • Combine the organic filtrates in a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product will be a solid or a thick oil. Purification is necessary to remove unreacted B₂pin₂ and other impurities.

  • Column Chromatography: The most reliable method for purifying boronic esters is column chromatography.[13]

    • Prepare a slurry of silica gel in hexanes and pack a column.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the adsorbed material onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). Collect fractions and monitor by TLC.

  • Recrystallization: If the product is sufficiently crystalline, recrystallization can be an effective alternative.[13][14]

    • Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of 4-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

  • Appearance: The purified product is typically an off-white to pale yellow solid.

  • ¹H NMR Spectroscopy: The structure should be confirmed by ¹H NMR. Expect to see the characteristic singlet for the 12 protons of the pinacol group around δ 1.4 ppm. The aromatic protons of the quinoline core will appear in the δ 7.5-9.0 ppm range, and the methyl group singlet will be around δ 2.7 ppm.[15][16]

  • ¹³C NMR Spectroscopy: The spectrum will show the quaternary carbons of the pinacol ester around δ 84 ppm and the methyl carbon of the pinacol group around δ 25 ppm.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.[17]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen degrades the catalyst). 3. Wet solvent or reagents.1. Use a fresh bottle of catalyst. Ensure the Pd(II) precatalyst is properly activated to Pd(0). 2. Improve the degassing procedure (evacuate/backfill cycle). 3. Use freshly distilled, anhydrous solvent and dry the KOAc in an oven before use.
Formation of Biaryl Side Product 1. The base is too strong. 2. The reaction temperature is too high or the reaction time is too long, promoting Suzuki coupling.[7]1. Ensure KOAc is used. Avoid stronger bases like K₂CO₃ or K₃PO₄ unless specifically required by a different protocol. 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid excessive heating.
Difficulty in Purification 1. Boronic esters can sometimes streak or decompose on silica gel. 2. Co-elution with B₂pin₂ or other nonpolar impurities.1. Use neutral alumina instead of silica gel for chromatography.[14] Alternatively, try a purification method based on acid-base extraction if hydrolyzing to the boronic acid is an option.[18] 2. Ensure sufficient elution with a nonpolar solvent (hexanes) first to remove nonpolar impurities before increasing the polarity to elute the product.
Product Hydrolyzes to Boronic Acid Exposure to water or acidic conditions during workup or chromatography.Perform the workup quickly and avoid acidic conditions. Use neutral or slightly basic water for washes. If using silica gel, it can be slightly acidic; consider using neutralized silica gel.

Experimental Workflow

Caption: Overall experimental workflow.

References

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • ResearchGate. (2020). Proposed mechanism for the Miyaura borylation reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link]

  • Hitosugi, S., et al. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Retrieved from [Link]

  • PubMed. (n.d.). Boronic acid-modified magnetic materials for antibody purification. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. Retrieved from [Link]

  • PMC. (n.d.). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Retrieved from [Link]

  • PMC. (n.d.). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2023). Reducing agent in Miyaura borylation. Retrieved from [Link]

  • RSC Publishing. (2022). Towards novel tacrine analogues: Pd(dppf) Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. Retrieved from [Link]

  • ResearchGate. (2015). How to prepare PdCl2(dppf).CH2Cl2 from PdCl2(dppf); which one is better for the Miyaura Borylation Reaction? Retrieved from [Link]

  • KingProlly. (2025). What safety precautions are needed when handling boron trioxide? Retrieved from [Link]

  • MDPI. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Retrieved from [Link]

  • Research Core Facilities. (n.d.). SAFETY DATA SHEET Boron (pieces). Retrieved from [Link]

  • PMC. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

  • KingProlly. (2025). What precautions are needed when handling boron III oxide? Retrieved from [Link]

  • Organic Syntheses. (2012). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid. Retrieved from [Link]

  • NIH. (2017). One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing protodeboronation of (4-methylquinolin-8-yl)boronic acid

Technical Support Center: Ticket #8Q-B-4M Subject: Stabilization & Cross-Coupling of (4-Methylquinolin-8-yl)boronic Acid Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encounteri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #8Q-B-4M Subject: Stabilization & Cross-Coupling of (4-Methylquinolin-8-yl)boronic Acid Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low yields or complete failure in coupling (4-methylquinolin-8-yl)boronic acid . This is a known issue inherent to the 8-quinolyl pharmacophore. The proximity of the basic nitrogen (N1) to the boronic acid (C8) facilitates rapid protodeboronation , often outcompeting the desired transmetallation step in Suzuki-Miyaura coupling.

This guide provides the mechanistic root cause and three validated protocols to bypass this instability.

Part 1: The Diagnostic (Why is it failing?)

The failure is likely not due to your catalyst activity, but rather the substrate stability .

In 8-quinolinyl boronic acids, the nitrogen lone pair is peri-positioned relative to the boron atom. Under standard basic aqueous conditions (e.g., Na2CO3, H2O/Dioxane), the following destructive cycle occurs:

  • Coordination/Protonation: The basic conditions or the nitrogen itself facilitates the formation of a boronate "ate" complex.

  • C-B Bond Cleavage: The carbon-boron bond is weakened, leading to rapid hydrolysis.

  • Result: You isolate 4-methylquinoline (protodeboronated byproduct) instead of your biaryl product.

Visualizing the Failure Mechanism

The following diagram illustrates the pathway leading to the destruction of your reagent.

Protodeboronation Start (4-Methylquinolin-8-yl) boronic acid AteComplex Boronate 'Ate' Complex (Highly Unstable) Start->AteComplex Lewis Acid-Base Interaction Base Base/H2O Base->AteComplex Transition C-B Bond Cleavage AteComplex->Transition Rapid Hydrolysis Product 4-Methylquinoline (Dead End Byproduct) Transition->Product Protodeboronation

Figure 1: The mechanism of protodeboronation for 8-quinolyl boronic acids. The proximity of the nitrogen atom accelerates the cleavage of the C-B bond.

Part 2: Validated Solutions

To solve this, we must either mask the boron (Solutions A & B) or outrun the decomposition (Solution C).

Solution A: The "Slow Release" Strategy (MIDA Boronates)

Recommended for: Complex synthesis, scale-up, and when high yields are critical.

The Logic: N-Methyliminodiacetic acid (MIDA) boronates are air-stable and resistant to anhydrous cross-coupling conditions.[1] By using a specific hydrolytic protocol, the active boronic acid is released slowly into the reaction mixture.[1][2][3] This keeps the standing concentration of the unstable free acid low, preventing it from decomposing before it can react.

Protocol:

  • Synthesis of MIDA Boronate:

    • Reflux (4-methylquinolin-8-yl)boronic acid with MIDA (1.0-1.5 equiv) in Toluene/DMSO (10:1) with a Dean-Stark trap to remove water.

    • Precipitate with ether/water wash.

  • Cross-Coupling (Burke Protocol):

    • Reagents: Aryl Chloride (1.0 equiv), MIDA Boronate (1.5 equiv).[2][4]

    • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%).

    • Additive: Cu(OAc)2 (50 mol%) — Critical for 2-pyridyl/8-quinolyl systems.

    • Base/Solvent: K3PO4 (5.0 equiv) in DMF/IPA (4:1) or Dioxane/H2O (5:1).[4]

    • Conditions: Heat to 100°C.

Why it works: The K3PO4 provides a slow, controlled hydrolysis of the MIDA backbone, releasing the active species at a rate that matches the catalytic turnover.

Solution B: Potassium Organotrifluoroborates (BF3K)

Recommended for: Routine screening and robust storage stability.

The Logic: Converting the boronic acid to a trifluoroborate salt (BF3K) removes the Lewis acidity of the boron, shutting down the N-B interaction that leads to decomposition. These salts are indefinitely stable on the bench.[5]

Protocol:

  • Synthesis: Treat the boronic acid with KHF2 (3.0 equiv) in MeOH/H2O. The product precipitates as a white solid.

  • Cross-Coupling (Molander Protocol):

    • Catalyst: Pd(OAc)2 (2 mol%) + XPhos or RuPhos (4 mol%).

    • Base: K2CO3 (3.0 equiv).

    • Solvent: Toluene/H2O (3:1).

    • Conditions: 80-100°C.[2]

Solution C: High-Activity Precatalysts (Buchwald G3/G4)

Recommended for: When you must use the free boronic acid or cannot derivatize.

The Logic: If you cannot make the MIDA or BF3K derivative, you must make the cross-coupling reaction faster than the decomposition rate. Buchwald G3/G4 precatalysts generate the active Pd(0) species immediately upon dissolution, eliminating the induction period where most protodeboronation occurs.

Protocol:

  • Catalyst: XPhos Pd G4 (1-3 mol%).

  • Base: K3PO4 (anhydrous) or K2CO3.

  • Solvent: THF or Dioxane (Anhydrous is preferred to minimize hydrolysis).

  • Time: Reaction is often complete in <30 minutes.

Part 3: Comparative Data & Decision Matrix

Use the table below to select the best method for your specific constraints.

FeatureFree Boronic AcidMIDA BoronateTrifluoroborate (BF3K)
Stability Poor (Days/Weeks)Excellent (Years)Excellent (Years)
Atom Economy HighLow (MIDA mass)Medium
Reaction Time Fast (if it works)Slow (4-12 hours)Medium (2-6 hours)
Water Tolerance LowHigh (Required)High
Success Rate < 20%> 90%> 80%
Troubleshooting Decision Tree

Troubleshooting Start Start: Coupling Fails (Low Yield / Protodeboronation) Q1 Can you derivatize the starting material? Start->Q1 PathA Yes: Make MIDA Boronate Q1->PathA High Value Target PathB Yes: Make BF3K Salt Q1->PathB Routine Screening PathC No: Must use Free Acid Q1->PathC Time Sensitive ActionA Use Burke Conditions: Pd-XPhos + Cu(OAc)2 Slow Release PathA->ActionA ActionB Use Molander Conditions: Pd-RuPhos + K2CO3 Toluene/H2O PathB->ActionB ActionC Use Buchwald G3/G4: Fast Reaction (<30 min) High Catalyst Loading PathC->ActionC

Figure 2: Decision matrix for selecting the appropriate rescue protocol based on reagent availability and project constraints.

References

  • MIDA Boronates (Slow Release): Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2][6] J. Am. Chem. Soc. 2009 , 131, 6961–6963. Link

  • Trifluoroborates: Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angew.[7] Chem. Int. Ed. 2009 , 48, 9240–9261. Link

  • Buchwald Precatalysts: Kinzel, T.; Zhang, Y.; Buchwald, S. L.[8] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[8] J. Am. Chem. Soc. 2010 , 132, 14073–14075.[8] Link

  • Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[9] J. Am. Chem. Soc. 2017 , 139, 13156–13165. Link

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Quinoline Boronic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with quinoline boronic acids in aqueous media. Our focus is on providing practical, mechanistically grounded solutions to overcome solubility hurdles in your experimental workflows.

Introduction

Quinoline boronic acids are a pivotal class of compounds, particularly in medicinal chemistry and materials science, due to their unique chemical reactivity and biological activity.[1][2][3][4][5] However, their often-limited solubility in aqueous solutions presents a significant bottleneck for in vitro assays, formulation development, and other applications. This guide is designed to provide you with the expertise and actionable protocols to effectively address these solubility challenges.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides step-by-step guidance to resolve them.

Problem 1: My quinoline boronic acid precipitates out of my aqueous buffer during my biological assay.

Root Cause Analysis: This is a classic sign of exceeding the compound's intrinsic solubility in the final assay medium. The quinoline moiety, being largely hydrophobic, and the boronic acid group's limited ionization at neutral pH contribute to this poor solubility.[1][2]

Solution Pathway:

  • pH Adjustment: The solubility of quinoline derivatives is highly pH-dependent.[1][2][6] The quinoline nitrogen is basic, and the boronic acid is a weak Lewis acid.

    • For compounds with a basic quinoline nitrogen: Lowering the pH of your buffer will protonate the nitrogen, forming a more soluble salt. Aim for a pH at least 2 units below the pKa of the quinoline nitrogen.[7]

    • For the boronic acid group: Increasing the pH will lead to the formation of the more soluble boronate anion.[8]

    • Protocol: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.5) and determine the solubility of your compound in each.

  • Co-Solvent Introduction: A small percentage of an organic co-solvent can significantly increase the solubility of hydrophobic compounds.[7]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.

    • Protocol: Prepare a concentrated stock solution of your quinoline boronic acid in 100% DMSO. Then, dilute this stock into your aqueous buffer, ensuring the final concentration of DMSO is low (typically 1-5%) to avoid cell toxicity or assay interference.[7]

Problem 2: I'm observing inconsistent results in my experiments, which I suspect are due to poor solubility.

Root Cause Analysis: Inconsistent results can stem from the compound not being fully dissolved, leading to variations in the effective concentration. This can be exacerbated by the tendency of some boronic acids to form less soluble anhydrides (boroxines) upon dehydration.[9][10][11]

Solution Pathway:

  • Employing Solubilizing Excipients: Excipients are pharmacologically inactive substances that can enhance the solubility and stability of active pharmaceutical ingredients.[12][13][14][15][16]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate the hydrophobic quinoline portion of your molecule, forming an inclusion complex with enhanced aqueous solubility.[17][18][19][20][21][22]

      • Protocol: Prepare a solution of β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin in your aqueous buffer. Add your quinoline boronic acid and stir or sonicate until a clear solution is obtained. A 1:1 or 1:2 molar ratio of the compound to cyclodextrin is a good starting point.[7]

    • Surfactants: Surfactants can reduce the surface tension between your compound and the aqueous medium, facilitating dissolution.

      • Note: Use surfactants with caution in biological assays, as they can disrupt cell membranes.

  • Structural Modification: For long-term projects, consider synthesizing more hydrophilic derivatives of your quinoline boronic acid.[23] This can involve adding polar functional groups to the quinoline scaffold.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I encounter a solubility issue with a new quinoline boronic acid?

A1: The most logical first step is to determine the compound's pH-solubility profile. This will provide crucial information on whether pH modification can be a viable and straightforward solution.[1][2][6]

Q2: Are there any "universal" solvents for quinoline boronic acids?

A2: While there is no single "universal" solvent, ethers (like dipropyl ether) and ketones have been shown to be good solvents for phenylboronic acids in an organic context.[9][11] For aqueous applications, a buffered solution with a carefully selected pH and/or a co-solvent is generally the most effective approach.

Q3: How do I choose between using a co-solvent and a cyclodextrin?

A3: The choice depends on your experimental system.

  • Co-solvents are simple to implement but can be problematic in cell-based assays at higher concentrations.[7]

  • Cyclodextrins are generally less toxic but can be more expensive and may not be effective for all compounds.[7] It is often a matter of empirical testing to see which method works best for your specific quinoline boronic acid and assay.

Q4: Can the crystalline form of my quinoline boronic acid affect its solubility?

A4: Yes, absolutely. Different crystalline forms (polymorphs) of the same compound can have different lattice energies, which in turn affects their solubility. Amorphous forms are generally more soluble than their crystalline counterparts.

Q5: My quinoline boronic acid seems to degrade in the presence of certain metals. Is this related to solubility?

A5: While not directly a solubility issue, it's an important consideration. Boronic acids can undergo degradation in the presence of copper(I) ions.[24] If your experimental setup involves copper or other transition metals, you may need to use a protecting group strategy for the boronic acid moiety.

Visualizing Solubility Enhancement Strategies

The following diagrams illustrate the mechanisms behind the key solubility enhancement techniques discussed.

G cluster_pH pH Adjustment cluster_cosolvent Co-Solvent Mechanism cluster_cyclodextrin Cyclodextrin Encapsulation Insoluble_QBA Insoluble Quinoline Boronic Acid (QBA) Soluble_QBAH Soluble Protonated Quinoline (QBA-H+) Insoluble_QBA->Soluble_QBAH  Low pH   Soluble_QBA_anion Soluble Boronate Anion (QBA-OH-) Insoluble_QBA->Soluble_QBA_anion  High pH   QBA_in_water QBA in Aqueous Medium Solvated_QBA Solvated QBA QBA_in_water->Solvated_QBA + Co-solvent (e.g., DMSO) Free_QBA Free QBA Inclusion_Complex Soluble Inclusion Complex Free_QBA->Inclusion_Complex Cyclodextrin Cyclodextrin Cyclodextrin->Inclusion_Complex

Caption: Mechanisms for improving aqueous solubility.

Quantitative Data Summary

StrategyTypical Concentration/RatioAdvantagesDisadvantages
pH Adjustment ~2 pH units from pKaCan dramatically increase solubility for ionizable compounds.[7]Limited by the pH constraints of the biological assay.[7]
Co-solvents 1-5% of organic solvent (e.g., DMSO, Ethanol)Simple to implement; compatible with many assays.[7]High concentrations can be toxic to cells or interfere with enzyme activity.[7]
Cyclodextrins 1:1 or 1:2 molar ratio of compound to cyclodextrinGenerally low toxicity; can improve bioavailability.[7]Can be expensive; may not be effective for all compounds.[7]

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile
  • Prepare a series of 100 mM buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate for acidic range, phosphate for neutral, and borate for basic).

  • Add an excess of your quinoline boronic acid to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent.

  • Quantify the concentration of the dissolved quinoline boronic acid using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the solubility as a function of pH.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
  • Calculate the required amounts of your quinoline boronic acid and hydroxypropyl-β-cyclodextrin for a 1:1 molar ratio.

  • Dissolve the hydroxypropyl-β-cyclodextrin in the desired aqueous buffer with stirring.

  • Slowly add the quinoline boronic acid powder to the cyclodextrin solution.

  • Continue stirring at room temperature. If the solution does not become clear, gentle heating (40-50 °C) or sonication can be applied.

  • Once a clear solution is obtained, allow it to cool to room temperature before use.

Conclusion

Improving the aqueous solubility of quinoline boronic acids is a multifactorial challenge that can be overcome with a systematic and mechanistically informed approach. By understanding the interplay of pH, co-solvents, and excipients, researchers can unlock the full potential of these valuable compounds in their experimental systems.

References

  • A simple supramolecular complex of boronic acid-appended β-cyclodextrin and a fluorescent boronic acid-based probe with excellent selectivity for d-glucose in w
  • A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC.
  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
  • Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods - MDPI.
  • Role of Excipients in Pharmaceutical formul
  • Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers | Journal of the American Chemical Society.
  • Technical Support Center: Overcoming Solubility Issues of Quinoline Deriv
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Public
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed.
  • A novel type of fluorescent boronic acid that shows large fluorescence intensity changes upon binding with a carbohydrate in aqueous solution
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchG
  • Cyclodextrin Inclusion Complexes - Cyclodextrin / Alfa Chemistry.
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption - Colorcon.
  • The Role of Excipients in Pharmaceutical Formul
  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs - ManTech Public
  • Excipients: What they are and their importance in the pharmaceutical industry.
  • The central role of excipients in drug formul
  • Solubility of quinoline in aqueous systems: Effect of pH and ionic strength.
  • An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents - Benchchem.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Physical and Chemical Properties of Boronic Acids: Formulation Implic
  • Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - MDPI.
  • Facile Synthesis of Quinolines in W
  • (PDF)
  • Cyclodextrins, Surfactants and Their Inclusion Complexes - MDPI.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed.
  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI.

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Troubleshooting

stability of (4-methylquinolin-8-yl)boronic acid in basic conditions

A Guide to Stability and Use in Basic Conditions Welcome to the technical support guide for (4-methylquinolin-8-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability and Use in Basic Conditions

Welcome to the technical support guide for (4-methylquinolin-8-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have structured this guide to address the most common and critical challenge associated with this compound: its stability in basic media. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies necessary to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most pressing questions researchers have regarding the stability and handling of (4-methylquinolin-8-yl)boronic acid, particularly in the context of its most common application, the Suzuki-Miyaura cross-coupling reaction.

Q1: What is the primary cause of degradation for (4-methylquinolin-8-yl)boronic acid in my basic reaction mixture?

The most common degradation pathway for this and other arylboronic acids is a non-productive side reaction known as protodeboronation .[1] This chemical process involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[1] In the context of your experiment, this means your (4-methylquinolin-8-yl)boronic acid starting material is irreversibly converted into 4-methylquinoline, a byproduct that will not participate in the desired cross-coupling, leading to reduced yields.

Q2: Why does this degradation happen specifically in basic conditions?

While it may seem counterintuitive since bases are required for the reaction, basic conditions significantly accelerate protodeboronation.[2] The process occurs via the formation of a hydroxylated, tetra-coordinate boronate anion ([ArB(OH)3]−).[3] This boronate species is more electron-rich and thus more susceptible to protonolysis (cleavage by a proton source, like water in the medium), leading to the undesired byproduct.[2][3] In fact, protodeboronation rates are often fastest at high pH.[2][3]

Q3: If base causes degradation, why is it essential for the Suzuki-Miyaura coupling?

This is the critical trade-off in Suzuki-Miyaura chemistry. The base plays an indispensable role in the catalytic cycle. It activates the boronic acid by converting it to the aforementioned boronate anion.[4][5] This species is significantly more nucleophilic than the neutral boronic acid, which is crucial for the vital transmetalation step—the transfer of the aryl group from boron to the palladium catalyst. Without the base, this step is often too slow for the reaction to proceed efficiently. Therefore, the experimental challenge is to find a "sweet spot" that allows for efficient transmetalation while minimizing competing protodeboronation.

Q4: Is (4-methylquinolin-8-yl)boronic acid more unstable than other arylboronic acids?

Q5: How should I properly store and handle (4-methylquinolin-8-yl)boronic acid to ensure its integrity?

Proper storage is crucial. Boronic acids can dehydrate to form cyclic trimer anhydrides, known as boroxines, which can complicate reaction stoichiometry.[7] To prevent degradation, (4-methylquinolin-8-yl)boronic acid should be stored in a tightly sealed container in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[8] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is highly recommended to minimize decomposition.[9]

Troubleshooting Guide: Low Yields and Byproduct Formation

This section provides a structured approach to diagnosing and solving problems encountered during reactions involving (4-methylquinolin-8-yl)boronic acid under basic conditions.

Problem: My Suzuki-Miyaura reaction has a low yield of the desired product, and I've isolated 4-methylquinoline as a major byproduct.

This is the classic symptom of significant protodeboronation. The boronic acid is being consumed by this side reaction faster than it can participate in the productive catalytic cycle.

G cluster_0 Reaction Mixture Start (4-methylquinolin-8-yl)boronic Acid + Aryl Halide + Pd Catalyst + Base Suzuki_Cycle Productive Pathway: Suzuki-Miyaura Catalytic Cycle Start->Suzuki_Cycle Transmetalation (Desired) Degradation Degradation Pathway: Protodeboronation Start->Degradation Protonolysis (Undesired) Product Desired Cross-Coupled Product Suzuki_Cycle->Product Byproduct Byproduct: 4-Methylquinoline Degradation->Byproduct

Caption: Competing reaction pathways for (4-methylquinolin-8-yl)boronic acid.

Solutions & Optimization Strategies

The following table outlines key experimental parameters you can adjust to favor the desired Suzuki-Miyaura coupling over the degradation pathway.

ParameterRecommended Adjustment & Rationale
Choice of Base Use a weaker base. Strong bases (e.g., NaOH, KOH) create a high concentration of the reactive boronate, accelerating protodeboronation.[3] Try: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5][10] These provide a sufficiently basic environment for transmetalation with a lower risk of rapid degradation.
Temperature Lower the reaction temperature. Like most reactions, protodeboronation is temperature-dependent. Running the reaction at the lowest temperature that still provides a reasonable conversion rate can significantly improve the outcome.
Reaction Time Minimize the reaction time. Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting aryl halide is consumed. Prolonged exposure to basic conditions will only increase the amount of protodeboronation.
Solvent System Consider solvent effects. While aqueous-organic mixtures are common, the presence of water is necessary for protodeboronation.[2] If your substrates are soluble, using a polar aprotic solvent like dioxane or DMF with minimal water may slow the degradation.
Reagent Form Use a more stable boronic acid derivative. Instead of the free boronic acid, consider using its pinacol ester or potassium trifluoroborate salt . These derivatives are more stable to storage and act as "slow-release" sources of the boronic acid in situ.[2] This maintains a low, steady concentration of the active species, minimizing the amount available for degradation at any given moment.[2][7]

Experimental Protocol: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling

This generalized protocol incorporates best practices to mitigate the degradation of (4-methylquinolin-8-yl)boronic acid.

Objective: To perform a Suzuki-Miyaura cross-coupling while minimizing the protodeboronation of (4-methylquinolin-8-yl)boronic acid.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried reaction vessel, add the aryl halide (1.0 eq.), (4-methylquinolin-8-yl)boronic acid or its pinacol ester derivative (1.2 - 1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the catalyst.

  • Solvent Addition: Add a degassed solvent mixture. A common choice is a 3:1 to 5:1 mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water.

  • Base Addition: Add the chosen base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq.). The base should also be added under the inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (start with a moderate temperature, e.g., 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Workup: Once the limiting reagent (typically the aryl halide) is consumed, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society.
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). The Journal of Organic Chemistry.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. (2014). The Journal of Organic Chemistry.
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025).
  • 5-Quinolinylboronic acid.MedChemExpress.
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS.
  • Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Advances.
  • Protodeboron
  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH.
  • SAFETY DATA SHEET - Quinoline-3-boronic acid.Fisher Scientific.
  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (2026).
  • Quinoline-5-boronic acid | 355386-94-6.ChemicalBook.
  • 3-Quinolineboronic acid 191162-39-7.Sigma-Aldrich.
  • Quinoline-3-boronic Acid | 191162-39-7.TCI (Shanghai) Development Co., Ltd.
  • Order of thermodynamic stability of representative boronic esters.
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (1998).
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
  • Suzuki cross-coupling of 4a–f, h with arylboronic acids.
  • Which conditions are favorable for the efficient Suzuki coupling? (2014).
  • Microbial degradation of quinoline and methylquinolines. (1990).
  • One-pot synthesis of four-coordinate boron(III) complexes by the ligand-promoted organic group migration between boronic acids. (2017).
  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.MDPI.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • A state-of-the-art review of quinoline degradation and technical bottlenecks.
  • Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.PMC.
  • Degradation of quinoline by a soil bacterium. (1976). PubMed.

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning by Quinoline Nitrogen in Suzuki Coupling

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of catalyst poisoning by quinoline nitrogen in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the expert knowledge and practical protocols needed to overcome this common hurdle in organic synthesis.

I. Troubleshooting Guide: Low or No Product Yield

One of the most frequent issues encountered when performing Suzuki coupling with quinoline-containing substrates is a significantly low or complete lack of product formation. This is often a direct consequence of catalyst poisoning.[1][2] A systematic approach to troubleshooting is essential to pinpoint and resolve the underlying cause.

Q1: My Suzuki coupling reaction with a haloquinoline is failing or giving very low yields. What is the most likely cause and how can I fix it?

A1: The primary suspect is catalyst poisoning by the Lewis basic nitrogen atom of the quinoline ring. The lone pair of electrons on the quinoline nitrogen can strongly coordinate to the palladium catalyst's active metal center.[1][2] This coordination blocks the sites required for the catalytic cycle to proceed, leading to a dramatic drop in or complete loss of catalytic activity.[1]

Here is a step-by-step guide to diagnose and solve this problem:

Step 1: Evaluate and Optimize Your Catalyst/Ligand System

The choice of palladium catalyst and, more importantly, the associated ligand is paramount when working with nitrogen-containing heterocycles like quinoline.[3][4]

  • Problem: Standard phosphine ligands (e.g., PPh₃) may not provide sufficient steric bulk or electron density to prevent the quinoline nitrogen from coordinating to the palladium center.

  • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium, making it more difficult for the quinoline nitrogen to bind.[2][4] They also promote the desired catalytic steps of oxidative addition and reductive elimination over the deactivating coordination of the substrate.[1]

Ligand TypeExamplesRationale for Use with Quinolines
Bulky Monodentate Phosphines P(t-Bu)₃, PCy₃, Buchwald-type ligands (e.g., XPhos, SPhos)The large steric footprint hinders coordination of the quinoline nitrogen.[2][4] Increased electron density on the ligand promotes the oxidative addition step.[5]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donating ability stabilizes the active catalytic species and can accelerate the catalytic cycle, outcompeting the poisoning effect.[6]

Experimental Insight: When switching ligands, it is often beneficial to use a pre-catalyst. Well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in the presence of the potentially poisoning quinoline substrate, minimizing opportunities for deactivation before the reaction begins.[4]

Step 2: Re-evaluate Your Reaction Conditions

Subtle changes in reaction parameters can have a significant impact on overcoming catalyst deactivation.

  • Base Selection: The choice and strength of the base can influence the reaction outcome. While common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), milder bases like potassium fluoride (KF) can be effective for sensitive substrates.[7] For particularly challenging couplings, a systematic screening of bases is recommended.

  • Solvent and Degassing: The solvent system (e.g., dioxane/water, toluene/water, DMF/water) affects both substrate solubility and catalyst activity.[7] Crucially, inadequate degassing allows oxygen to deactivate the catalyst.[7] Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes or by using several freeze-pump-thaw cycles.[7]

  • Temperature Optimization: While heating is typically required (80-110 °C), excessively high temperatures can lead to catalyst decomposition.[1][7] If you observe catalyst turning black (indicating palladium black formation), consider running the reaction at a lower temperature for a longer duration.[8]

Step 3: Consider a Slow Addition Strategy
  • Problem: Adding the entire amount of the haloquinoline at the beginning of the reaction can lead to a high initial concentration of the catalyst poison.

  • Solution: A slow, continuous addition of the quinoline substrate can help maintain a low concentration of the potential poison in the reaction mixture. This strategy can significantly extend the catalyst's lifetime and allow the reaction to proceed to completion.[1][4]

II. Troubleshooting Guide: Significant Side Product Formation

Even when the desired product is formed, the presence of significant side products can complicate purification and reduce the overall efficiency of your synthesis.

Q2: My reaction is producing the desired product, but I'm also seeing significant amounts of dehalogenated quinoline and/or homocoupled boronic acid. How can I minimize these side reactions?

A2: The formation of these side products points to specific competing reaction pathways that can be suppressed through careful optimization of your reaction setup and reagents.

Minimizing Dehalogenation

Dehalogenation is the replacement of the halogen on your quinoline with a hydrogen atom.

  • Potential Cause: This can be promoted by certain bases, solvents, or impurities. It can also occur if the catalytic cycle is stalled after oxidative addition.

  • Troubleshooting Steps:

    • Base Choice: Stronger bases can sometimes exacerbate dehalogenation. Consider switching to a milder base like KF or finely grinding your current base to ensure homogeneity.[8][9]

    • Reagent Purity: Ensure your solvent and other reagents are free of protic impurities.

    • Ligand Optimization: A more efficient ligand that promotes rapid transmetalation and reductive elimination can help prevent the intermediate palladium-halide species from undergoing undesired side reactions.

Minimizing Homocoupling

Homocoupling results in the formation of a biaryl product from the coupling of two molecules of your boronic acid.

  • Potential Cause: The presence of oxygen is a primary driver of boronic acid homocoupling.[4]

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step. As mentioned previously, ensure your solvents are meticulously degassed.[7]

    • Boronic Acid/Ester Quality: Boronic acids can be unstable and prone to degradation, a process known as protodeboronation.[7] Using fresh, high-purity boronic acid is essential. For improved stability, consider using more robust boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[7][10]

III. Frequently Asked Questions (FAQs)

Q3: What is the underlying mechanism of quinoline nitrogen poisoning the palladium catalyst?

A3: The mechanism of catalyst poisoning by quinoline involves the coordination of the nitrogen's lone pair of electrons to the active Pd(0) center of the catalyst. This forms a stable, off-cycle palladium complex that is catalytically inactive. This coordination can block the open sites on the palladium that are necessary for the oxidative addition of the haloquinoline, the first crucial step in the Suzuki coupling catalytic cycle.[1][2]

CatalystPoisoning Active_Catalyst Active Pd(0)L_n Catalyst Inactive_Complex Inactive [Quinoline-Pd(0)L_n] Complex Active_Catalyst->Inactive_Complex Strong Coordination (Poisoning) Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Oxidative Addition Quinoline Quinoline Substrate Quinoline->Inactive_Complex

Caption: Mechanism of catalyst poisoning by quinoline.

Q4: Are certain positions of the halogen on the quinoline ring more susceptible to catalyst poisoning issues?

A4: While any quinoline substrate can present a challenge, the position of the halogen can influence the severity of catalyst poisoning. Halogens at positions that are sterically hindered or electronically deactivated may react more slowly in the oxidative addition step. This slower desired reaction rate provides a larger window of opportunity for the quinoline nitrogen to coordinate with and deactivate the palladium catalyst. For instance, a 2- or 8-haloquinoline might present different challenges compared to a 3- or 6-haloquinoline due to proximity to the nitrogen atom and differing electronic environments.

Q5: Can additives be used to mitigate the effects of quinoline poisoning?

A5: Yes, in some cases, additives can be beneficial. Certain additives can act as "sacrificial" binders to the catalyst, preventing the quinoline from poisoning the active sites.[1] For example, Lewis acids could potentially interact with the quinoline nitrogen, reducing its ability to coordinate to the palladium. However, the choice of additive must be carefully considered to avoid interference with the desired reaction.[1] A thorough literature search for your specific quinoline system is recommended before employing additives.

Q6: I suspect my catalyst is deactivated. Are there any visible signs in the reaction mixture?

A6: Yes, there can be visual cues that suggest catalyst deactivation:

  • Color Change: A change in the color of the reaction mixture, particularly the formation of a black precipitate (palladium black), is a strong indicator of catalyst decomposition to an inactive state.[8]

  • Reaction Stalling: If you are monitoring the reaction by TLC or GC/LC-MS, a significant decrease in the reaction rate or a complete stall of the reaction is a primary sign of catalyst deactivation.[1]

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Haloquinoline Using a Buchwald Ligand

This protocol provides a starting point for the Suzuki coupling of a generic haloquinoline with an arylboronic acid, employing a bulky phosphine ligand system known to be effective in mitigating catalyst poisoning.

Materials:

  • Haloquinoline (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • XPhos or SPhos (2.2 - 5.5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 5:1)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried round-bottom flask or Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the haloquinoline, arylboronic acid, potassium phosphate, Pd(OAc)₂, and the phosphine ligand.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ExperimentalWorkflow Start Flame-dried flask under N₂/Ar Add_Reagents Add Haloquinoline, Boronic Acid, K₃PO₄, Pd(OAc)₂, Ligand Start->Add_Reagents Add_Solvent Add Degassed Solvent Add_Reagents->Add_Solvent Heat Heat to 80-100 °C Add_Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Cool, Dilute, Wash Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for Suzuki coupling of haloquinolines.

V. References

  • Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. (n.d.). Retrieved from

  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline - Benchchem. (2025). BenchChem. Retrieved from

  • Technical Support Center: Suzuki Coupling with Haloquinolines - Benchchem. (2025). BenchChem. Retrieved from

  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem. (2025). BenchChem. Retrieved from

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Retrieved from

  • Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles - Benchchem. (2025). BenchChem. Retrieved from

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from

  • A Simple and Novel Amide Ligand Based on Quinoline Derivative Used for Palladium-Catalyzed Suzuki Coupling Reaction | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis - USD RED. (2021). University of South Dakota. Retrieved from

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from

  • Halogenated Quinolines as Substrates for the Palladium‐Catalyzed Cross‐Coupling Reactions to Afford Substituted Quinolines | Scilit. (n.d.). Retrieved from

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. (n.d.). Retrieved from

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Reddit. Retrieved from

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2007). ACS Publications. Retrieved from

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved from

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). ResearchGate. Retrieved from

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. (2026). MDPI. Retrieved from

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.). Retrieved from

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.). Retrieved from

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings | ACS Catalysis. (2024). ACS Publications. Retrieved from

  • Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings | ChemRxiv. (n.d.). Retrieved from

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (n.d.). Retrieved from

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Retrieved from

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-8-iodoquinoxaline - Benchchem. (n.d.). BenchChem. Retrieved from

  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. (2023). Encyclopedia.pub. Retrieved from

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - Bohrium. (2022). Bohrium. Retrieved from

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines - Benchchem. (2025). BenchChem. Retrieved from

Sources

Troubleshooting

Technical Support Center: Quinoline Boronic Acid Derivatives

Case Reference: QBA-Stability-Protocol Status: Operational | Level: Tier 3 (Senior Scientist Support) Executive Summary: The "Quinoline Problem" Welcome to the technical support hub for heterocyclic organoboron chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: QBA-Stability-Protocol

Status: Operational | Level: Tier 3 (Senior Scientist Support)

Executive Summary: The "Quinoline Problem"

Welcome to the technical support hub for heterocyclic organoboron chemistry. If you are accessing this guide, you are likely experiencing low yields, black reaction mixtures, or "missing" starting materials when working with 2-quinolineboronic acid or its derivatives.

The Core Issue: Quinoline boronic acids (especially the 2-isomer) are notoriously unstable.[1] They suffer from rapid protodeboronation (cleavage of the C–B bond) under the very basic conditions required for Suzuki-Miyaura coupling. The proximity of the basic quinoline nitrogen to the boron center facilitates a mechanism where the boron is replaced by a proton, yielding the de-borylated quinoline (H-quinoline) rather than your desired product [1, 2].

This guide provides the protocols to outrun this decomposition.

Diagnostic Hub: Troubleshooting Matrix

Use this table to identify the specific failure mode of your reaction.

SymptomProbable CauseTechnical ExplanationImmediate Solution
Product is Quinoline (H-Ar) Protodeboronation The C–B bond hydrolyzed before transmetallation could occur. Accelerated by high pH and heat.CRITICAL: Switch to MIDA Boronates or Trifluoroborates (see Section 3).
Black Tar / Palladium Black Catalyst Death The boronic acid decomposed, starving the Pd catalyst of transmetallation partners, leading to Pd precipitation.Increase catalyst loading (to 5 mol%) and use highly active ligands (XPhos or SPhos ) to increase reaction rate [3].
Low Mass Balance / Phenols Oxidative Deboronation Air (O2) or peroxides in solvent converted the C–B bond to C–OH.Degas solvents thoroughly (Freeze-Pump-Thaw). Use an inert atmosphere (Glovebox/Schlenk).[2]
Starting Material Stalled Boroxine Formation The boronic acid dehydrated into a cyclic trimer (boroxine), lowering the effective stoichiometry.Add a Lewis base (water or mild base) to hydrolyze the trimer back to the monomer in situ.

The "Gold Standard" Protocol: MIDA Boronate Slow-Release

For air-sensitive and unstable 2-quinoline substrates, standard Suzuki conditions will fail. You must use the Slow-Release Strategy developed by the Burke group. This method releases the active boronic acid gradually, keeping its concentration low to minimize decomposition while maintaining enough for the catalyst to consume [1, 4].

Reagents Required
  • Substrate: 2-Quinoline MIDA boronate (commercially available or synthesized).

  • Coupling Partner: Aryl Chloride/Bromide.[3]

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) (SPhos is essential for sterically demanding or unstable substrates).

  • Base: K₃PO₄ (3.0 equiv) - Must be anhydrous initially.

  • Solvent: THF : Water (10:1 ratio).

Step-by-Step Workflow
  • Preparation (In Glovebox or under Argon):

    • Charge a reaction vial with the 2-quinoline MIDA boronate (1.5 equiv), Aryl Halide (1.0 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.

    • Note: Do not add water yet. MIDA boronates are stable solids and can be weighed in air, but the coupling environment must be inert.

  • Degassing:

    • Seal the vial with a septum.

    • Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition:

    • Add degassed THF (anhydrous) via syringe.

    • Add degassed Water via syringe.

    • The Mechanism:[4][5][6][7][8][9][10] The water/base combination slowly hydrolyzes the MIDA protecting group, releasing the active boronic acid at a controlled rate.[1]

  • Reaction:

    • Heat to 60°C for 6–24 hours.

    • Tip: Do not overheat. 60°C is the "sweet spot" where release rate matches coupling rate. 100°C often accelerates protodeboronation too much.

  • Workup:

    • Dilute with Ethyl Acetate. Wash with NaHCO₃ and Brine.

    • Dry over MgSO₄ and concentrate.[11]

Mechanistic Logic: Why Your Reaction Failed

Understanding the failure mode is critical for fixing it. The diagram below illustrates the competition between the desired Cross-Coupling and the fatal Protodeboronation.

QuinolineStability cluster_solution The Solution: MIDA Protection Start 2-Quinoline Boronic Acid (Active Species) Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate High pH Equilibrium Base Base (OH-) Base->Boronate Decomp Protodeboronation (Fatal Side Reaction) Boronate->Decomp Fast k(debor) (Facilitated by N-atom) Coupling Transmetallation (Pd-Ar-X) Boronate->Coupling Slow k(trans) (Needs active Catalyst) Quinoline Quinoline (H-Ar) (Waste Product) Decomp->Quinoline Product Biaryl Product (Success) Coupling->Product Reductive Elimination MIDA MIDA Boronate (Protected Reservoir) MIDA->Start Slow Release (k-hyd)

Figure 1: The "Race Against Time." The basic nitrogen in quinoline stabilizes the transition state for protodeboronation (Red Path). To win, you must either accelerate the Green Path (better catalyst) or throttle the supply of the active species (MIDA Slow Release).

Storage and Handling Guidelines

If you must handle the free boronic acid or pinacol ester, follow these strict storage protocols to maximize shelf-life.

A. Storage Hierarchy
  • MIDA Boronates: Indefinitely stable on the benchtop.[1][5] Store in a desiccator.

  • Trifluoroborates (–BF3K): Stable in air.[1][12] Store in a cool, dry place.

  • Pinacol Esters: Moderately stable. Store at -20°C under Argon.

  • Free Boronic Acids: Unstable. Store at -20°C or -80°C. Always flush the container with Argon after use.

B. Purification (The "Don't Use Silica" Rule)

Do NOT purify free quinoline boronic acids on standard silica gel.

  • Why: The acidic nature of silica interacts with the basic quinoline nitrogen, causing streaking, irreversible adsorption, and accelerated decomposition.

  • The Fix:

    • Crystallization: Dissolve in minimum hot acetonitrile/water and cool.

    • Reverse Phase: Use C18 columns with Water/Acetonitrile gradients (buffered with 0.1% Formic Acid).

    • Neutral Alumina: If normal phase is required, use neutral alumina, not silica [5].

Frequently Asked Questions (FAQ)

Q: Can I use Pinacol Esters instead of MIDA? A: Yes, but they are still prone to protodeboronation once the base is added in the reaction. If you use Pinacol esters, you must use a highly active catalyst system (Pd-XPhos G4 or Pd-SPhos G4) to ensure the cross-coupling happens faster than the decomposition.

Q: Why does my reaction turn black immediately? A: "Palladium Black" formation indicates that the Pd(0) species has aggregated because it has no oxidative addition partner or the boronic acid has decomposed. This confirms that your boronic acid is dead. Add more ligand (SPhos) or switch to the MIDA protocol.

Q: I see a "trimer" peak in my NMR. Is my reagent bad? A: Not necessarily. Boronic acids naturally dehydrate to form boroxines (cyclic trimers). This is reversible. In the presence of the aqueous base during the reaction, they will re-hydrate to the active monomer. However, you must correct your molecular weight calculations (treat it as the monomer for stoichiometry).

References

  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for the synthesis of highly substituted polyenes. Journal of the American Chemical Society, 129(21), 6716-6717.

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters: mechanistic study. Journal of the American Chemical Society, 139(37), 13156-13165.

  • Billingsley, K. L., & Buchwald, S. L. (2008). An improved system for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with heteroaryl boronic acid derivatives.[13] Journal of the American Chemical Society, 129(11), 3358-3366.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[1][14] Journal of the American Chemical Society, 131(20), 6961-6963.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Fluorescence Quantum Yield of 4-Methylquinoline-8-boronic Acid vs. Unsubstituted Quinoline-8-boronic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of molecular probes and chemical sensors, quinoline derivatives stand out for their versatile applications, largely owing to their inherent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular probes and chemical sensors, quinoline derivatives stand out for their versatile applications, largely owing to their inherent fluorescent properties.[1] The strategic placement of functional groups on the quinoline scaffold can significantly modulate these photophysical characteristics, offering a pathway to fine-tune their performance for specific applications.[2][3] This guide provides a comprehensive comparison of the fluorescence quantum yield of two such derivatives: 4-methylquinoline-8-boronic acid and the parent unsubstituted quinoline-8-boronic acid.

This document moves beyond a simple data sheet, offering a deep dive into the underlying principles governing the fluorescence of these compounds. We will explore the anticipated effects of the 4-methyl substituent on the quantum yield and provide a detailed experimental protocol for researchers to validate these findings in their own laboratories.

The Influence of Substitution on Quinoline Fluorescence: A Theoretical Overview

The fluorescence of quinoline arises from the transition of electrons from an excited singlet state (S₁) back to the ground state (S₀). The efficiency of this process, quantified by the fluorescence quantum yield (Φf), is highly sensitive to the molecule's electronic structure. Substituents on the quinoline ring can alter this structure, thereby impacting the quantum yield.

The introduction of a methyl group, an electron-donating group, at the 4-position of the quinoline ring is expected to influence the photophysical properties. Generally, electron-donating groups can increase the electron density of the aromatic system, which may lead to an enhancement of the fluorescence quantum yield. This is often attributed to a more favorable energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and a potential reduction in non-radiative decay pathways. Conversely, electron-withdrawing groups have been observed to quench fluorescence in some quinoline derivatives.[3]

Comparative Data Summary

To facilitate a direct comparison, the following table summarizes the key photophysical parameters. Researchers can populate this table with their own experimental data upon following the protocol outlined in the subsequent section.

Compoundλ_abs (nm)λ_em (nm)Stokes Shift (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)
Quinoline-8-boronic acid
4-Methylquinoline-8-boronic acid

Experimental Protocol for Determining Fluorescence Quantum Yield

The following protocol provides a step-by-step guide for the synthesis and photophysical characterization of 4-methylquinoline-8-boronic acid and quinoline-8-boronic acid.

Synthesis of 4-Methylquinoline-8-boronic Acid

For researchers who wish to synthesize this compound, a general approach based on established methods for similar quinoline derivatives can be employed.[4][5]

  • Starting Material: 8-bromo-4-methylquinoline.

  • Lithiation: Dissolve 8-bromo-4-methylquinoline in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add n-butyllithium dropwise and stir for 1-2 hours at -78 °C.

  • Borylation: Add triisopropyl borate dropwise to the reaction mixture and continue stirring at -78 °C for another 2 hours.

  • Hydrolysis: Allow the reaction to warm to room temperature and then quench with an acidic aqueous solution (e.g., 1 M HCl).

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography or recrystallization.

Note: Quinoline-8-boronic acid is commercially available from various suppliers.[6][7][8]

Measurement of Fluorescence Quantum Yield

The relative fluorescence quantum yield can be determined using a comparative method with a well-characterized standard. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a commonly used standard for the UV-Vis region.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the reference standard (e.g., quinine sulfate) and the sample compounds (quinoline-8-boronic acid and 4-methylquinoline-8-boronic acid) in a suitable solvent (e.g., ethanol or a buffered aqueous solution).

    • Prepare a series of dilute solutions of both the standard and the samples with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • UV-Vis Absorption Spectra:

    • Record the UV-Vis absorption spectra for all prepared solutions.

    • Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Emission Spectra:

    • Record the fluorescence emission spectra of all solutions using the same excitation wavelength used for the absorbance measurements.

    • Integrate the area under the emission curves.

  • Calculation of Quantum Yield: The fluorescence quantum yield (Φf) of the sample can be calculated using the following equation:

    Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (η_sample² / η_ref²)

    Where:

    • Φf is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Workflow for Quantum Yield Determination

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Standard Solutions (e.g., Quinine Sulfate) uv_vis Record UV-Vis Absorption Spectra prep_std->uv_vis prep_smp Prepare Sample Solutions (Quinoline Boronic Acids) prep_smp->uv_vis fluor Record Fluorescence Emission Spectra uv_vis->fluor Use same λex calculate Calculate Quantum Yield (Φf) uv_vis->calculate Absorbance data integrate Integrate Emission Spectra fluor->integrate integrate->calculate

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Concluding Remarks

This guide provides a framework for comparing the fluorescence quantum yield of 4-methylquinoline-8-boronic acid and its unsubstituted counterpart. Based on established photophysical principles, the introduction of a 4-methyl group is anticipated to enhance the fluorescence quantum yield. The provided experimental protocol offers a robust methodology for researchers to empirically determine and compare these crucial photophysical parameters. Such comparative studies are vital for the rational design of novel fluorescent probes and sensors with tailored properties for advanced applications in biomedical research and drug development.[1]

References

  • SciELO. Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Available from: [Link]

  • ResearchGate. Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. Available from: [Link]

  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]

  • Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available from: [Link]

  • SpringerLink. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. Available from: [Link]

  • Caming Pharmaceutical Ltd. 8-Quinolineboronicacid CAS 86-58-8. Available from: [Link]

  • RSC Publishing. Synthesis, DFT studies on a series of tunable quinoline derivatives. Available from: [Link]

  • Chem-Impex. Quinoline-8-boronic acid. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. Available from: [Link]

  • ResearchGate. Fluorescence emission of quinoline and derivatives in ethanol. Available from: [Link]

  • Tampere University Research Portal. Fluorescence enhancement of quinolines by protonation. Available from: [Link]

  • Royal Society of Chemistry. Preparation and photophysical properties of quinazoline-based fluorophores. Available from: [Link]

  • PubChemLite. (4-methylquinolin-8-yl)boronic acid (C10H10BNO2). Available from: [Link]

  • Supporting Information. Available from: [Link]

  • RSC Advances. Domino-Synthesis and Fluorescent Properties of 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides and 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles. Available from: [Link]

  • Google Patents. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
  • RSC Publishing. Fluorescence enhancement of quinolines by protonation. Available from: [Link]

  • PubChem. 4-Methylquinoline. Available from: [Link]

  • Crimson Publishers. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Available from: [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]

  • ResearchGate. 2-(4-Boronophenyl)quinoline-4-carboxylic acid derivatives: Design and synthesis, aggregation-induced emission characteristics, and binding activity studies for D-ribose with long-wavelength emission. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Recent advances in quinazolinones as an emerging molecular platform for luminescent materials and bioimaging. Available from: [Link]

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Comparative

Comparative 11B NMR Guide: Quinoline-Based Boronic Acids

The following guide details the comparative analysis of 11B NMR shifts for quinoline-based boronic acids, designed for researchers in medicinal chemistry and structural biology. Executive Summary: The Hybridization Shift...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative analysis of 11B NMR shifts for quinoline-based boronic acids, designed for researchers in medicinal chemistry and structural biology.

Executive Summary: The Hybridization Shift

In drug discovery, particularly for covalent inhibitors (e.g., proteasome inhibitors like Bortezomib), the coordination state of the boron atom is a critical determinant of reactivity and binding affinity. 11B NMR is the definitive method for distinguishing between the trigonal planar (


) "open" state and the tetrahedral (

) "coordinated" state.

For quinoline-based scaffolds, the position of the boronic acid relative to the quinoline nitrogen dictates the electronic environment. 8-Quinolineboronic acid (8-QBA) is the functional outlier; unlike its isomers (2-, 3-, 4-QBA), it exhibits a distinct upfield shift due to an intramolecular N→B dative bond, mimicking the tetrahedral transition state of enzyme inhibition.

Mechanistic Foundation

The Physics of 11B NMR

Boron-11 (


) is a quadrupolar nucleus. Its signals are inherently broad due to rapid quadrupolar relaxation, especially in asymmetric environments (

).
  • Deshielded (

    
    ):  The empty 
    
    
    
    -orbital in trigonal planar species leaves the nucleus exposed, resulting in downfield shifts (25–35 ppm ).
  • Shielded (

    
    ):  Coordination (by solvent, hydroxide, or internal nucleophiles) fills the 
    
    
    
    -orbital, increasing electron density and shielding the nucleus, resulting in upfield shifts (0–15 ppm ).
The Quinoline Anomaly (N→B Coordination)

In 8-quinolineboronic acid , the boronic acid group at the C8 position is peri-planar to the quinoline nitrogen (N1). This geometry permits the nitrogen lone pair to donate into the empty boron


-orbital, forming a stable 5-membered chelate ring.
  • Result: The boron atom adopts a pseudo-tetrahedral character even in the absence of external base, shifting the signal significantly upfield compared to Phenylboronic Acid (PBA) or other quinoline isomers.

Comparative Analysis & Data

The following table aggregates experimental shift ranges. Note that exact values fluctuate (


 1-2 ppm) based on solvent polarity and concentration.
Table 1: 11B NMR Chemical Shift Comparison
Compound ClassSpecific Example11B Shift (

, ppm)
HybridizationStructural Feature
Benchmark Phenylboronic Acid (PBA)29.0 – 31.0

(Trigonal)
Free rotation; electron-deficient empty

-orbital.
Isomers 2-, 3-, 4-, 5-, 6-, 7-Quinolineboronic Acid28.0 – 32.0

(Trigonal)
Geometry prevents intramolecular N-coordination. Behaves like PBA.
Functional 8-Quinolineboronic Acid 5.0 – 15.0 *Pseudo-

Intramolecular N→B dative bond . Forms a stable 5-membered ring.
Complex Quinoline Boronate Ester (with Diol)6.0 – 9.0

(Tetrahedral)
Full covalent esterification; highly shielded.
Anion Hydroxyboronate Anion (

)
1.0 – 3.0

(Tetrahedral)
Formed at pH >

; fully anionic species.

*Note: The shift of 8-QBA is highly solvent-dependent. In protic solvents (MeOH/H2O), the N-B bond is stable (shifts ~10-15 ppm). In strong acid, the bond breaks (protonation of N), shifting it back to ~30 ppm.

Visualization of Speciation & Coordination

The following diagrams illustrate the structural equilibria that define these chemical shifts.

Diagram 1: Structural Logic of Quinoline Isomers

QuinolineBoron cluster_sp2 Trigonal Planar (sp2) Downfield: 28-32 ppm cluster_sp3 Tetrahedral (sp3) Upfield: 5-15 ppm PBA Phenylboronic Acid (Benchmark) QBA3 3-Quinolineboronic Acid (No N-Interaction) PBA->QBA3 Electronic Analog QBA8 8-Quinolineboronic Acid (Intramolecular N->B Bond) Note1 N lone pair too far for coordination QBA3->Note1 Anion Boronate Anion (High pH) QBA8->Anion OH- Addition (pH > pKa) Note2 Peri-position allows 5-membered ring chelate QBA8->Note2

Caption: Comparison of coordination geometry. 3-QBA remains trigonal (


) due to distance, while 8-QBA accesses the tetrahedral (

) state via internal chelation.
Diagram 2: pH-Dependent Speciation Workflow

Speciation Acid Free Boronic Acid (pH < pKa) Shift: ~30 ppm Hybridization: sp2 Equilibrium Equilibrium (pH ~ pKa) Acid->Equilibrium + OH- Ester Boronate Ester (with Diol) Shift: ~6-9 ppm Hybridization: sp3 Acid->Ester + Diol / - 2H2O Anion Boronate Anion (pH > pKa) Shift: ~2-5 ppm Hybridization: sp3 Equilibrium->Anion High pH Anion->Ester + Diol / - 2OH-

Caption: The chemical shift acts as a reporter for the speciation equilibrium. The transition from ~30 ppm to <10 ppm confirms the formation of the active tetrahedral species.

Self-Validating Experimental Protocol

To ensure data integrity and avoid common artifacts (like the "glass hump"), follow this protocol.

Materials & Setup
  • NMR Tube: Quartz NMR tubes are mandatory for quantitative analysis. Borosilicate glass contains boron (

    
    ), which produces a broad background signal at ~30 ppm that interferes with the boronic acid signal.
    
  • Solvent:

    
     or 
    
    
    
    are preferred. Non-polar solvents (
    
    
    ) may lead to aggregation (boroxines), complicating the spectra.
  • Reference:

    
     (external capillary) set to 0.0 ppm .
    
Step-by-Step Workflow
  • Sample Preparation: Dissolve 10–20 mg of the quinoline boronic acid in 0.6 mL of deuterated solvent.

    • Validation: The solution must be clear. Turbidity indicates anhydride (boroxine) formation.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D 11B with proton decoupling (zg or zgdec).

    • Spectral Width: Wide sweep (e.g., 200 to -100 ppm) to capture all species.

    • Scans: Minimum 1024 scans. (Boron-11 relaxes quickly, so

      
       can be short, ~0.1s).
      
  • Background Subtraction (If Quartz is unavailable):

    • Run a "blank" scan with only the solvent in the borosilicate tube using identical parameters.

    • Subtract the blank FID from the sample FID during processing to remove the broad glass signal.

  • Interpretation:

    • Signal at ~30 ppm: Confirm sp2 species (Isomer or Acidic 8-QBA).

    • Signal at ~10 ppm: Confirm sp3 species (Coordinated 8-QBA or Ester).

    • Signal at ~20 ppm: Suspect Boroxine (cyclic trimer anhydride).

References

  • Boron-11 NMR Chemical Shifts . San Diego State University Chemistry Dept. Link (General shift ranges for sp2 vs sp3 boron).

  • Solid-State 11B NMR and Computational Study of Boronic Acids . Journal of Physical Chemistry A, 2010. Link (Detailed tensor data for phenylboronic acid derivatives).

  • 11B NMR Spectroscopy: Structural Analysis of Phenyl Boronic Acid–Diol Condensations . National Science Foundation (NSF) / University of South Carolina. Link (Methodology for pKa determination and diol binding shifts).

  • Structure and Properties of Boronic Acid Derivatives . Wiley-VCH. Link (Comprehensive review of boronic acid geometry and nomenclature).

  • 11B NMR Method for In Situ Monitoring of Boronate Esters . MDPI Polymers, 2024. Link (Protocols for monitoring ester formation and fluoride coordination).

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of (4-methylquinolin-8-yl)boronic acid

Immediate Action & Hazard Assessment Do not treat this compound as standard organic waste. While boronic acids are often viewed as mild intermediates, the quinoline core dictates the safety profile of this molecule.

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Action & Hazard Assessment

Do not treat this compound as standard organic waste. While boronic acids are often viewed as mild intermediates, the quinoline core dictates the safety profile of this molecule. Quinolines are nitrogen-containing heterocycles with documented genotoxic and hepatotoxic potential [1, 2].

Quick Decision Matrix
State of MaterialWaste Stream ClassificationAction
Pure Solid Hazardous Waste (Solid)Double-bag, label "Toxic/Irritant," store in satellite accumulation area.
Reaction Mixture Hazardous Waste (Liquid)Segregate by solvent (Halogenated vs. Non-Halogenated). Do not drain.
Aqueous Waste Hazardous Waste (Aqueous)Collect separately. Boron and quinolines are toxic to aquatic life.
Sharps/Glass Puncture-Proof ContainerDecontaminate with solvent rinse before disposal if heavily soiled.

Technical Safety Analysis (The "Why")

To ensure safety, we must understand the chemical behavior driving these protocols:

  • The Quinoline Risk (Toxicity): The 8-quinoline moiety is the primary hazard driver. Quinolines are metabolized in the liver (via cytochrome P450) to form epoxides, which can form DNA adducts [1]. Therefore, disposal methods must ensure complete thermal destruction (incineration) rather than chemical deactivation, which might yield toxic phenolic byproducts.

  • The Boronic Acid Risk (Persistence): Boronic acids can reversibly bind to diols (e.g., carbohydrates) in biological systems. While less acutely toxic than the quinoline core, boron compounds are regulated in water tables due to reproductive toxicity concerns [3]. Drain disposal is strictly prohibited.

  • Stability: (4-methylquinolin-8-yl)boronic acid is prone to dehydration, forming boroxines (anhydrides). This physical change does not alter the disposal pathway but can change the solubility profile during cleanup [4].

Personal Protective Equipment (PPE) Strategy

Every piece of PPE serves a specific barrier function against the identified hazards.

PPE ItemSpecificationScientific Rationale
Gloves Nitrile (Double Layer) Quinolines can permeate latex. Double gloving (0.11 mm min) provides a breakthrough time >480 min for solid handling.
Eye Protection Chemical Goggles Safety glasses are insufficient. Boronic acid dust is a severe eye irritant (Category 2A) and can cause corneal opacity.
Respiratory N95 or Fume Hood The solid is a fine powder. Inhalation allows direct entry of the quinoline core into the bloodstream, bypassing first-pass liver metabolism.
Body Lab Coat (Buttoned) Prevents clothing contamination.[1][2][3] Synthetic fibers can trap dust; cotton is preferred for fire safety.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound/Expired Reagent)

Objective: Containment for off-site incineration.

  • Transfer: Working inside a fume hood, transfer the solid into a clear, chemically compatible bag (polyethylene).

  • Secondary Containment: Place the first bag inside a second bag or a wide-mouth plastic jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(4-methylquinolin-8-yl)boronic acid" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."[4]

  • Storage: Store in the "Solid Hazardous Waste" bin. Avoid compacting, which can disperse dust.

Protocol B: Liquid Waste (Reaction Mixtures)

Objective: Segregation to prevent cross-reactivity.

  • Identify Solvent: Determine if your reaction solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., THF, Toluene, Methanol).

  • Quenching (If reactive reagents present):

    • If the mixture contains hydrides (e.g., NaBH4) or active metals, quench carefully with methanol/water before disposal.

    • Note: The boronic acid itself does not require quenching.

  • Transfer: Pour into the appropriate solvent waste carboy using a funnel.

  • Rinse: Rinse the reaction vessel with a small amount of the compatible solvent and add this rinse to the waste container.

Protocol C: Spill Response Workflow

Objective: Minimize exposure during cleanup.

SpillResponse Start Spill Detected Assess 1. Assess Volume & State (Solid vs. Solution) Start->Assess PPE 2. Don PPE (Goggles, Double Nitrile, N95) Assess->PPE Solid Solid Spill PPE->Solid Liquid Liquid/Solution Spill PPE->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid ActionLiquid Cover with Absorbent Pads or Vermiculite Liquid->ActionLiquid Collect 3. Collect into Hazardous Waste Bag ActionSolid->Collect ActionLiquid->Collect Clean 4. Wash Area with Soap & Water (Collect rinsate as waste) Collect->Clean Report 5. Report to EHS Clean->Report

Figure 1: Logic flow for managing spills of (4-methylquinolin-8-yl)boronic acid. Note the specific instruction to wet the solid to prevent dust generation.

Waste Segregation Logic

Proper segregation ensures that the waste can be incinerated safely without damaging the facility's equipment or causing unexpected reactions.

WasteSegregation Input Waste Material TypeCheck Physical State? Input->TypeCheck SolidPath Solid TypeCheck->SolidPath LiquidPath Liquid TypeCheck->LiquidPath BinA Bin: Solid Hazardous (Incineration) SolidPath->BinA SolventCheck Solvent Type? LiquidPath->SolventCheck BinB Bin: Halogenated Organic SolventCheck->BinB Contains DCM, CHCl3 BinC Bin: Non-Halogenated Organic SolventCheck->BinC Acetone, MeOH, THF BinD Bin: Aqueous Toxic SolventCheck->BinD Water > 50%

Figure 2: Decision tree for segregating waste streams. Correct segregation is vital for compliance with RCRA and local environmental laws.

References

  • U.S. Environmental Protection Agency (EPA). (2001). Toxicological Review of Quinoline (CAS No. 91-22-5). Washington, DC.[5] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7048, Quinoline.[Link]

  • European Chemicals Agency (ECHA). (2023). Boric acid: Substance Information.[3][4][6][7][8][9][Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference on Boroxine equilibrium).

Sources

Handling

A Researcher's Guide to the Safe Handling of (4-methylquinolin-8-yl)boronic Acid

Hazard Analysis: A Tale of Two Moieties The primary hazards associated with (4-methylquinolin-8-yl)boronic acid stem from the independent and potentially synergistic effects of the quinoline and boronic acid functional g...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Tale of Two Moieties

The primary hazards associated with (4-methylquinolin-8-yl)boronic acid stem from the independent and potentially synergistic effects of the quinoline and boronic acid functional groups.

  • Boronic Acids: This class of compounds is generally recognized as causing skin, eye, and respiratory irritation.[1][2] Inhalation of dust particles can lead to irritation of the respiratory tract.[3][4][5]

  • Quinoline and its Derivatives: Quinoline itself is classified as a hazardous substance with a more severe toxicological profile.[6] Hazards include acute toxicity if swallowed or in contact with skin, potential for genetic defects, and suspected carcinogenicity.[6][7]

Therefore, (4-methylquinolin-8-yl)boronic acid must be handled as a hazardous substance with the potential to cause significant irritation and long-term health effects.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure risk. The following table outlines the minimum required PPE for handling (4-methylquinolin-8-yl)boronic acid.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting chemical safety goggles with side-shields. A face shield should be worn over goggles when there is a splash hazard.[3][8][9]Protects eyes from dust particles and accidental splashes of the chemical or its solutions.[3][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, tested to EN 374).[3][6][8]Prevents skin contact with the compound. Gloves should be inspected for integrity before each use and changed immediately upon contamination.[3][10]
Body Protection A flame-resistant lab coat, fully fastened, along with long pants and closed-toe shoes.[3][11]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when weighing or transferring, to prevent the inhalation of dust particles.[3][9]Minimizes the risk of respiratory tract irritation.[4][5] All handling of the solid should ideally be performed within a certified chemical fume hood.[4][8][11]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of (4-methylquinolin-8-yl)boronic acid.

Preparation and Engineering Controls
  • Fume Hood: All handling of (4-methylquinolin-8-yl)boronic acid, particularly the weighing and transfer of the solid, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][8][11]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6][12]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational before beginning work.[3][8]

  • Work Area: The designated work area should be clean, free of clutter, and clearly demarcated.[3]

Handling Procedure

The following diagram outlines the logical workflow for safely handling (4-methylquinolin-8-yl)boronic acid in a research setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Verify Fume Hood Certification prep2 Inspect Emergency Equipment (Eyewash/Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to handling handle2 Dissolve in Appropriate Solvent handle1->handle2 handle3 Perform Reaction/Experiment handle2->handle3 clean1 Quench Reaction (if necessary) handle3->clean1 Proceed to cleanup clean2 Segregate Waste Streams clean1->clean2 clean3 Decontaminate Glassware and Surfaces clean2->clean3 clean4 Dispose of Contaminated PPE clean3->clean4 exit Wash Hands Thoroughly clean4->exit Exit work area

Safe handling workflow for (4-methylquinolin-8-yl)boronic acid.
Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste.[5] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container.[12][13]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department.[11]

Waste Disposal Plan

All waste materials containing (4-methylquinolin-8-yl)boronic acid must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All contaminated solid materials, including empty containers, contaminated PPE (gloves, etc.), and cleanup materials, must be collected in a designated, sealable container for solid hazardous waste.[8][11]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealable container for liquid hazardous waste.[11] Do not pour any waste down the drain.[11][14]

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.

Container Labeling and Storage

All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards. Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

Final Disposal

Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department.[11]

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving (4-methylquinolin-8-yl)boronic acid.

cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway start Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Sharp? is_liquid->is_sharp No liquid_waste Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharps_container Sharps Container is_sharp->sharps_container Yes ehs_pickup Arrange for EHS Pickup is_sharp->ehs_pickup No solid_waste->ehs_pickup liquid_waste->ehs_pickup sharps_container->ehs_pickup

Disposal workflow for (4--methylquinolin-8-yl)boronic acid waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with (4-methylquinolin-8-yl)boronic acid, fostering a secure environment for scientific advancement.

References

  • BenchChem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • BenchChem. (2025). Proper Disposal of (4-Fluoro-2-formylphenyl)boronic Acid: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
  • Lab Alley. (2025). How To Safely Dispose of Boric Acid.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.
  • Cole-Parmer. (2005). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • BenchChem. (2025). Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide.
  • Apollo Scientific. (2022). (E)-(Hexen-1-yl)boronic acid.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • BenchChem. (2025). Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET.
  • BLD Pharmatech. (n.d.). (2-Formylnaphthalen-1-yl)boronic acid.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

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